6-(4-Fluorophenyl)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVXEKXCIBZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610616 | |
| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863704-60-3 | |
| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 6-(4-Fluorophenyl)picolinic Acid (CAS 863704-60-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a substituted pyridine carboxylic acid. Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry and agrochemical research, serving as versatile scaffolds for the development of a wide range of biologically active molecules.[1] While specific in-depth biological data for this compound is not extensively available in public literature, this document provides a comprehensive summary of its chemical properties, synthesis, and potential applications based on the activities of structurally related compounds. This profile is intended to serve as a foundational resource for researchers interested in exploring the potential of this molecule.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Source(s) |
| CAS Number | 863704-60-3 | [2] |
| Molecular Formula | C₁₂H₈FNO₂ | [2] |
| Molecular Weight | 217.20 g/mol | [2] |
| IUPAC Name | 6-(4-fluorophenyl)pyridine-2-carboxylic acid | - |
| Synonyms | 2-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-; 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid | [2] |
| Appearance | White to off-white solid | General chemical catalogs |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and methanol. | [3] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes common for biaryl compounds. A general and widely applicable method is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a pyridine-based boronic acid or ester with an aryl halide.
A plausible synthetic workflow is outlined below:
Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Reaction Setup: To a solution of a 6-halopicolinic acid ester (1 equivalent) and 4-fluorophenylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) and a base (e.g., sodium carbonate or potassium carbonate, 2-3 equivalents) are added.
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled ester intermediate.
-
Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.[4][5][6]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine ring (typically 3 protons) would appear in the downfield region (δ 7.5-8.5 ppm).- Aromatic protons on the 4-fluorophenyl ring (typically 4 protons) would also be in the aromatic region, likely showing coupling to the fluorine atom.- The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons would appear in the range of δ 120-160 ppm.- The carbon of the carboxylic acid group (C=O) would be significantly downfield (δ 165-185 ppm).- The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. |
| Mass Spectrometry | - The molecular ion peak ([M]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight (217.20).- Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 199) and COOH (m/z 172). |
Potential Applications and Areas for Research
Although direct biological studies on this compound are scarce, the picolinic acid scaffold is a key component in several classes of bioactive molecules. This suggests potential avenues for investigation for the title compound.
Agrochemicals: Herbicidal Activity
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[7][8][9] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. The mechanism of action involves binding to auxin receptors, such as the F-box protein TIR1/AFB family.[9]
Given that other 6-aryl-picolinic acids exhibit potent herbicidal activity, this compound represents a valuable candidate for screening in herbicidal assays.[8]
Drug Discovery and Development
The picolinic acid scaffold is present in numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors.[10][11]
-
Aurora Kinase Inhibition: Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. Several small molecule inhibitors targeting Aurora kinases feature scaffolds that could be conceptually related to picolinic acid derivatives.[12][13][14]
-
c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in tumorigenesis and metastasis, making it an attractive target for cancer therapy. Picolinamide and related structures have been explored as scaffolds for c-Met inhibitors.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 863704-60-3 | this compound - Synblock [synblock.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. {Supplementary Data} [rsc.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. mdpi.com [mdpi.com]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Aurora-A kinase inhibitor scaffolds and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a selective c-MET inhibitor with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-conferences.org [bio-conferences.org]
An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Fluorophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a pyridinecarboxylic acid derivative with a fluorophenyl substituent. Picolinic acid and its derivatives are of significant interest in various fields, including agriculture and medicine, due to their biological activities. Notably, certain picolinic acid derivatives function as synthetic auxin herbicides. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological signaling pathways.
Core Physiochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₈FNO₂ | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| CAS Number | 863704-60-3 | [1] |
| Predicted Melting Point | 145-165 °C | |
| Predicted Boiling Point | 394.9 °C at 760 mmHg | |
| Predicted Water Solubility (LogS) | -2.5 to -3.5 | |
| Predicted pKa | 2.5-3.5 (acidic), 1.5-2.5 (basic) | |
| Predicted logP | 2.5-3.0 |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and scientific research. The following sections detail standard experimental protocols for measuring the key properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range typically indicates a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2][3] The tube is then tapped gently to ensure the sample is compact.[2][3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point. A preliminary, faster heating can be done to determine an approximate melting range.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]
n-Octanol/Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution in biological systems.[4]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation of the two phases.[5][6]
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases.
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask. The flask is shaken for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[6]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding.[7][8][9][10]
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (typically around 1 mM) is prepared in a suitable solvent, often a co-solvent mixture (e.g., methanol/water) for sparingly soluble compounds.[7][8] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[7][8]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.[7][8]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.[7][8]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the acid has been neutralized.[9]
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
Aqueous solubility is a key determinant of a drug's oral bioavailability.[11][12][13]
Methodology:
-
Solution Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at a specific pH) in a sealed flask.[11][12]
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11][12]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[11]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Solubility Determination: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Biological Signaling Pathways
Picolinic acid and its derivatives have been shown to interact with key biological pathways. The following diagrams illustrate two such pathways that may be relevant to the biological activity of this compound.
Synthetic Auxin Herbicidal Action
Derivatives of picolinic acid are known to act as synthetic auxins, a class of herbicides. They mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant. This action is mediated through the TIR1/AFB family of auxin receptors, with picolinate auxins showing a preference for the AFB5 receptor.[14][15][16]
Caption: Synthetic auxin pathway involving AFB5 receptor.
Potential Immunomodulatory Effect via c-Myc Inhibition
Picolinic acid, the parent compound of this compound, is a tryptophan metabolite that can suppress the proliferation and metabolic activity of CD4+ T cells. One of the proposed mechanisms is the inhibition of c-Myc activation.[17][18][19][20][21]
Caption: T-cell activation and potential inhibition by picolinic acid derivatives.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and experimental protocols for researchers in drug discovery and development. The provided visualizations of potential biological pathways offer insights into its herbicidal and potential immunomodulatory activities. While predicted values are presented, experimental verification of these properties is crucial for their application in scientific and developmental contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The transcription factor Myc controls metabolic reprogramming upon T lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of how Myc controls T cell proteomes and metabolic pathways during T cell activation | eLife [elifesciences.org]
- 20. Quantitative analysis of how Myc controls T cell proteomes and metabolic pathways during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 6-(4-Fluorophenyl)picolinic Acid: Structure, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a substituted aromatic carboxylic acid belonging to the picolinic acid family. Picolinic acid and its derivatives are a significant class of compounds in medicinal chemistry and agrochemistry, known for a wide range of biological activities, including herbicidal, anticancer, and enzyme inhibitory properties.[1][2] The introduction of a 4-fluorophenyl group at the 6-position of the picolinic acid scaffold can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, alongside a discussion of the biological context of the broader class of 6-aryl-picolinic acids.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a 4-fluorophenyl substituent at the 6-position.
Molecular Structure:
Table 1: Chemical Identification of this compound [3][4]
| Identifier | Value |
| IUPAC Name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid |
| CAS Number | 863704-60-3 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Synonyms | 2-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-; 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid |
Synthesis
A common and effective method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this would typically involve the coupling of a 6-halopicolinic acid derivative with a 4-fluorophenylboronic acid.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling to synthesize 6-aryl-picolinic acid derivatives. Please note that specific reaction conditions may need to be optimized for the synthesis of this compound.
Workflow for Suzuki-Miyaura Coupling:
Detailed Steps:
-
Reactant Preparation: A 6-halopicolinic acid ester (e.g., methyl 6-chloropicolinate) and 4-fluorophenylboronic acid are weighed and added to a reaction flask.
-
Reaction Setup: The reactants are dissolved in a suitable solvent system, such as a mixture of toluene and water. A base, typically an inorganic carbonate like potassium carbonate, is added, followed by a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Hydrolysis (if applicable): If an ester was used as the starting material, the purified product is then hydrolyzed to the carboxylic acid, typically by treatment with a base (e.g., sodium hydroxide) followed by acidification.
Characterization
Spectroscopic Data of a Related Compound: 2-(4-Fluorophenyl)pyridine
For reference, the ¹H and ¹³C NMR data for the closely related compound 2-(4-Fluorophenyl)pyridine are presented below. The presence of the carboxylic acid group in this compound would be expected to cause downfield shifts of the adjacent pyridine protons and carbons.
Table 2: NMR Data for 2-(4-Fluorophenyl)pyridine
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H) |
| ¹³C NMR | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) |
Predicted Spectroscopic Characteristics of this compound
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for the pyridine and phenyl protons, likely in the aromatic region (7.0-9.0 ppm). A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | Signals for the pyridine and phenyl carbons. A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 217.20. Fragmentation may involve the loss of CO₂ (44 amu) or the carboxylic acid group (45 amu). |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹). C-F stretching vibrations (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |
Biological Activity and Signaling Pathway
While specific biological data for this compound is not extensively documented in publicly accessible literature, the broader class of 6-aryl-picolinic acids has been well-established as potent synthetic auxin herbicides.[4][5]
Mechanism of Action as a Synthetic Auxin Herbicide
Synthetic auxin herbicides mimic the action of the natural plant hormone auxin, but at supra-physiological concentrations, leading to uncontrolled growth and ultimately, plant death. The primary target of these herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[6]
Signaling Pathway of 6-Aryl-Picolinic Acid Herbicides:
Pathway Description:
-
Binding to Receptor: The 6-aryl-picolinic acid molecule binds to the auxin co-receptor, typically an F-box protein such as AFB5.[4][6]
-
Formation of a Co-receptor Complex: This binding event facilitates the formation of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFAFB5).
-
Recruitment of Repressor: The SCFAFB5-auxin complex recruits Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
Ubiquitination and Degradation: The Aux/IAA proteins are then polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.[3]
-
Activation of Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their uncontrolled expression.
-
Physiological Disruption and Plant Death: This aberrant gene expression results in a cascade of physiological disruptions, including epinastic growth, ethylene production, and ultimately, cell death and necrosis of the plant.[3]
Conclusion
This compound is a molecule of interest within the broader class of picolinic acid derivatives. While detailed, publicly available experimental data on this specific compound is limited, its structural similarity to known bioactive molecules, particularly synthetic auxin herbicides, suggests potential for biological activity. The general synthetic route via Suzuki-Miyaura coupling provides a viable method for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications in agrochemistry or medicinal chemistry. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and providing a framework for future investigation.
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 6-(4-Fluorophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 6-(4-Fluorophenyl)picolinic acid (C₁₂H₈FNO₂; Molecular Weight: 217.20 g/mol ) and the methodologies for their acquisition. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on the predicted spectral characteristics based on its chemical structure, alongside established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its structural features, including a picolinic acid moiety and a 4-fluorophenyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyridine-H (positions 3, 4, 5) | 7.5 - 8.5 | Doublet, Triplet, Doublet of doublets | 3H |
| Phenyl-H (positions 2', 3', 5', 6') | 7.0 - 8.2 | Multiplet (likely two doublets of doublets) | 4H |
| Carboxylic Acid-H | > 10 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Pyridine C-F | 160 - 165 (d, JC-F) |
| Aromatic C-H & C-C | 115 - 155 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C & C=N (Aromatic Rings) | 1450 - 1600 | Medium to Strong |
| C-F | 1000 - 1400 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 |
| Predicted [M]⁺ (m/z) | 217.0539 |
| Predicted [M+H]⁺ (m/z) | 218.0617 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a 90-degree pulse angle and a relaxation delay appropriate for quaternary carbons if present.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Optimize the ionization source parameters to achieve a stable signal of the molecular ion.
-
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective, while positive ion mode ([M+H]⁺) is also common.
-
The high-resolution measurement will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Technical Guide to the Solubility of 6-(4-Fluorophenyl)picolinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is a critical parameter for its application in drug discovery, process development, and formulation. Solubility data informs solvent selection for synthesis, purification, and the preparation of formulations for biological screening.
Quantitative Solubility Data (Reference)
As a proxy to understand the potential solubility characteristics of this compound, the following data for the parent compound, picolinic acid (2-pyridinecarboxylic acid), is provided. These values were determined using the gravimetric method and demonstrate the solubility in polar protic and aprotic solvents.[1][2] It is important to note that the fluorine substitution on the phenyl ring of this compound will influence its polarity and intermolecular interactions, likely altering its solubility profile compared to the unsubstituted picolinic acid.
Table 1: Equilibrium Solubility of Picolinic Acid in Various Solvents [1][2]
| Solvent | Temperature (K) | Mole Fraction (x) | Solubility (g/kg of solvent) |
| Water | 293.15 | 0.133 | 862.5 |
| 298.15 | 0.145 | 963.1 | |
| 303.15 | 0.158 | 1085.0 | |
| 308.15 | 0.171 | 1215.1 | |
| 313.15 | 0.186 | 1373.9 | |
| Ethanol | 293.15 | 0.015 | 57.1 |
| 298.15 | 0.018 | 68.2 | |
| 303.15 | 0.021 | 81.3 | |
| 308.15 | 0.024 | 95.3 | |
| 313.15 | 0.028 | 113.1 | |
| Acetonitrile | 293.15 | 0.005 | 17.0 |
| 298.15 | 0.006 | 20.3 | |
| 303.15 | 0.007 | 24.1 | |
| 308.15 | 0.008 | 28.5 | |
| 313.15 | 0.010 | 34.0 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies appropriate for determining the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a fundamental and highly accurate technique for determining thermodynamic solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the solute by mass after solvent evaporation.[3][4][5][6]
Objective: To determine the mass of solute that dissolves in a given mass of solvent at a specific temperature to achieve a saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance (±0.1 mg)
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed, solvent-resistant containers (e.g., glass vials)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution remains constant over time, which can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h).[3]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container. This step must be performed quickly and at the experimental temperature to prevent precipitation of the solute.
-
-
Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
-
After complete evaporation, cool the container in a desiccator to room temperature and weigh it again. Repeat the drying and weighing process until a constant mass is obtained.[6]
-
-
Calculation:
-
Mass of the empty container = M₁
-
Mass of the container + saturated solution = M₂
-
Mass of the container + dry solute = M₃
-
Mass of the dissolved solute = M₃ - M₁
-
Mass of the solvent = M₂ - M₃
-
Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range.[7][8] It is a rapid and high-throughput alternative to the gravimetric method but requires the initial development of a calibration curve.
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (or other cuvettes compatible with the solvent)
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (UV-grade)
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be taken at this wavelength.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in known volumes of the solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law. The equation of the line (y = mx + c) will be used to calculate the concentration of unknown samples.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Procedure steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to ensure the absorbance measurement falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.
-
General Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound, integrating both the gravimetric and spectroscopic methods.
Caption: General workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers to generate this critical information. The provided solubility data for the parent compound, picolinic acid, serves as a useful, albeit approximate, reference point. By employing the detailed gravimetric or UV-Vis spectrophotometry protocols outlined, scientists can systematically and accurately determine the solubility of this compound, enabling its effective use in further research and development endeavors.
References
- 1. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. measurlabs.com [measurlabs.com]
- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
The Dawn of a New Class of Herbicides: A Technical Guide to the Discovery and History of 6-Aryl-Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-aryl-picolinic acids represent a significant advancement in the field of synthetic auxin herbicides, offering potent and selective control of broadleaf weeds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this important class of molecules. By presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows, this document serves as a comprehensive resource for professionals engaged in herbicide research and development.
The journey of 6-aryl-picolinic acids is built upon the foundational understanding of picolinic acid and its derivatives as plant growth regulators. Picolinic acid, a simple derivative of pyridine, has been known since the 19th century. However, its potential in agriculture was not realized until the mid-20th century with the development of compounds like picloram and clopyralid.[1] A pivotal breakthrough occurred in 2015 with the discovery that the substitution of a phenyl group at the 6-position of the picolinate scaffold dramatically enhances herbicidal efficacy, leading to the development of next-generation herbicides such as halauxifen-methyl and florpyrauxifen-benzyl.[1][2] This guide delves into the scientific endeavors that led to these discoveries and the subsequent research that continues to refine and expand this chemical class.
Historical Development
The evolution of 6-aryl-picolinic acid herbicides is a story of incremental innovation, building upon a rich history of auxin research.
-
1960s: The commercialization of picloram by Dow Chemical marked the dawn of picolinic acid herbicides. Picloram demonstrated potent control of a wide array of broadleaf weeds, establishing the picolinic acid scaffold as a viable herbicidal agent.[1]
-
1975: Clopyralid was introduced, offering a different weed control spectrum and improved crop selectivity compared to picloram.[1]
-
2005: Aminopyralid , another derivative of picloram, was launched, providing effective weed management at lower application rates.[2]
-
2015: A significant leap forward was made with the discovery that replacing the 6-chloro substituent with an aryl group resulted in compounds with substantially increased herbicidal activity. This led to the development of the first 6-aryl-picolinate herbicides, halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2]
-
Present: Ongoing research focuses on the synthesis of novel 6-aryl-picolinic acid derivatives with diverse aryl and heteroaryl substituents, such as pyrazolyl groups, to further enhance potency, broaden the weed control spectrum, and improve crop safety.[2][3]
Mechanism of Action: Hijacking the Auxin Signaling Pathway
6-Aryl-picolinic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They exert their herbicidal effects by overstimulating the auxin signaling pathway, leading to uncontrolled growth and ultimately, plant death. The primary target of these herbicides is the F-box protein component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. Specifically, picolinic acid-based herbicides have been shown to preferentially bind to the Auxin Signaling F-box 5 (AFB5) receptor.[4][5]
The binding of a 6-aryl-picolinic acid molecule to AFB5 initiates a cascade of events:
-
Co-receptor Complex Formation: The herbicide-AFB5 complex acts as a molecular glue, promoting the interaction between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins.
-
Ubiquitination and Degradation: This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
-
De-repression of Auxin Response Factors (ARFs): The degradation of Aux/IAA proteins releases the Auxin Response Factors (ARFs) they were inhibiting.
-
Gene Transcription Activation: The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, leading to their transcription.
-
Physiological Effects: The over-expression of these genes results in a variety of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.
Synthesis of 6-Aryl-Picolinic Acids
The synthesis of 6-aryl-picolinic acids typically involves a multi-step process, with the key transformation being the formation of the biaryl bond between the picolinic acid core and the aryl substituent. The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for this purpose.
Experimental Protocols
1. Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Halauxifen-methyl intermediate)
This protocol is adapted from methodologies described in the patent literature.[1][6]
-
Step 1: Borylation of 2-chloro-6-fluoroanisole.
-
To a solution of 2-chloro-6-fluoroanisole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like n-butyllithium at a low temperature (e.g., -78 °C).
-
After stirring for a specified time, add a trialkyl borate, such as trimethyl borate, and allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to yield the corresponding boronic acid.
-
-
Step 2: Suzuki-Miyaura Coupling.
-
In a reaction vessel, combine the aryl boronic acid from Step 1, methyl 4-amino-3,6-dichloropicolinate, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling, perform a standard aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-picolinate.
-
-
Step 3: Deprotection (if necessary).
-
If protecting groups were used on the amino functionality of the picolinate starting material, they are removed in this step. For example, an acetyl protecting group can be removed by acid- or base-catalyzed hydrolysis.
-
2. In Vivo Herbicidal Activity Assays
These protocols are based on standard greenhouse evaluation procedures for herbicides.[7][8]
-
Post-Emergence Assay:
-
Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Galium aparine) and a crop species (e.g., wheat) in pots containing a standardized potting mix in a greenhouse under controlled conditions (temperature, light, humidity).
-
Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), apply the test compounds, formulated in a suitable solvent with a surfactant, using a calibrated laboratory spray chamber to ensure uniform application at various dose rates (e.g., g/ha).
-
Data Collection: Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no effect, 100 = complete kill). At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
-
Pre-Emergence Assay:
-
Assay Setup: Fill pots with soil and sow a known number of seeds of the target weed species.
-
Herbicide Application: Apply the test compounds to the soil surface using a calibrated sprayer.
-
Incubation: Place the pots in a greenhouse and water as needed.
-
Data Collection: After a set period (e.g., 21 days), count the number of emerged seedlings and assess their vigor. Calculate the percentage of emergence inhibition compared to an untreated control.
-
Quantitative Data on Herbicidal Activity
The efficacy of 6-aryl-picolinic acids is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays or their effective dose for 50% growth reduction (ED50) in whole-plant bioassays.
Table 1: IC50 Values for Inhibition of Arabidopsis thaliana Root Growth
| Compound | R1 | R2 | R3 | IC50 (µM)[9] |
| V-7 | 4-Cl | CH3 | H | 0.003 |
| V-8 | 4-F | CH3 | H | 0.012 |
| V-2 | 4-CH3 | CF2H | H | 0.005 |
| Picloram | - | - | - | 1.12 |
| Halauxifen-methyl | - | - | - | 0.14 |
Data for compounds V-2, V-7, and V-8 are for 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.
Table 2: Post-Emergence Herbicidal Activity of Selected 6-Aryl-Picolinic Acid Derivatives
| Compound | Application Rate (g/ha) | Weed Species | % Injury (21 DAT)[2][3] |
| V-8 | 300 | Amaranthus retroflexus | >90 |
| C5 | 400 | Broadleaf weeds | >85 |
| Picloram | 300 | Amaranthus retroflexus | ~70 |
| Florpyrauxifen-benzyl | - | Brassica napus | - |
| S202 | 250 µM (in vitro) | Brassica napus root growth | >80% inhibition |
DAT: Days After Treatment. Compound C5 is a 3-chloro-6-pyrazolyl-2-picolinic acid derivative. Compound S202 is a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.
Conclusion and Future Perspectives
The discovery and development of 6-aryl-picolinic acids have provided a new and powerful tool for weed management. Their unique mode of action, potent herbicidal activity at low use rates, and favorable environmental profiles make them a valuable asset in modern agriculture. The synthetic strategies, particularly the use of Suzuki-Miyaura cross-coupling, have enabled the rapid exploration of a wide range of structural analogs, leading to the identification of highly active compounds.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Weed Control Spectrum: The synthesis and evaluation of novel derivatives with different aryl and heteroaryl substituents will continue to be a major focus, with the aim of controlling a broader range of weed species, including those that have developed resistance to other herbicide classes.
-
Improvement of Crop Selectivity: Fine-tuning the chemical structure of 6-aryl-picolinic acids to enhance their selectivity in important crops will be crucial for their widespread adoption.
-
Understanding and Managing Resistance: As with any herbicide, the potential for weed resistance is a concern. Research into the molecular basis of resistance to 6-aryl-picolinic acids and the development of effective resistance management strategies will be essential for their long-term sustainability.
-
Optimization of Synthesis and Formulation: The development of more efficient and cost-effective synthetic routes and innovative formulations will contribute to the commercial viability and ease of use of these herbicides.
The in-depth technical information provided in this guide is intended to support and inspire further research and innovation in the field of 6-aryl-picolinic acid herbicides, ultimately contributing to the development of more effective and sustainable solutions for global food production.
References
- 1. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. hracglobal.com [hracglobal.com]
- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Fluorophenyl Group in Picolinic Acid Derivatives: A Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[1][2][3] Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in drug discovery, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[4][5] This technical guide delves into the pivotal role of the fluorophenyl group in modulating the biological activity of picolinic acid derivatives, offering insights for researchers and professionals in drug development.
The introduction of a fluorophenyl moiety to the picolinic acid scaffold can lead to enhanced therapeutic potential. The fluorine atom can act as a hydrogen bond acceptor, alter the acidity of nearby functional groups, and block sites of metabolism, thereby increasing the bioavailability and in vivo efficacy of the compound.[2][6] This guide will explore the synthesis, biological activities, and mechanisms of action of fluorophenyl-containing picolinic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Synthesis of Fluorophenyl-Substituted Picolinic Acids
The synthesis of picolinic acid derivatives bearing a fluorophenyl group can be achieved through various organic chemistry methodologies. A common strategy involves the coupling of a pre-functionalized picolinic acid core with a fluorophenyl-containing fragment.
General Synthetic Protocol:
A generalized method for the synthesis of fluorophenyl-picolinic acid amides is outlined below. This protocol is based on standard amide bond formation reactions.[7][8]
Materials:
-
Picolinic acid or a suitable derivative
-
Thionyl chloride (SOCl₂) or other activating agents (e.g., HATU)
-
Fluorobenzylamine or a substituted fluorophenyl aniline
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous diethyl ether
Procedure:
-
Activation of Picolinic Acid: To a stirred solution of the picolinic acid (1 equivalent) in an anhydrous solvent, add a catalytic amount of N,N-Dimethylformamide (DMF). Carefully add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.
-
Amide Bond Formation: Dissolve the crude picolinoyl chloride in an anhydrous solvent. In a separate flask, dissolve the fluorobenzylamine or fluorophenyl aniline (1 equivalent) and triethylamine (2 equivalents) in the same anhydrous solvent. Add the amine solution dropwise to the picolinoyl chloride solution at 0 °C. Allow the reaction to stir at room temperature for 6-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired fluorophenyl-picolinic acid derivative.
A specific example is the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for c-Met inhibitors, which involves the acylation of picolinic acid followed by a substitution reaction with 2-fluoro-4-nitrophenol.[9]
Biological Activities of Fluorophenyl-Picolinic Acid Derivatives
The incorporation of a fluorophenyl group has been shown to enhance the biological activity of picolinic acid derivatives across various therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of fluorophenyl-picolinic acid derivatives as anticancer agents. For instance, the introduction of a fluorophenyl group can lead to potent inhibition of key signaling pathways involved in tumor growth and proliferation. Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is a key intermediate in the synthesis of c-Met inhibitors, a target in cancer therapy.[9]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (a picolinic acid derivative with a fluorophenyl group) | A549 (Non-small cell lung cancer) | 99.93 | [8] |
| 3-fluoro picolinamide derivative of tyropeptin | Various | Potent cytotoxicity | [10] |
Anticonvulsant Activity
Picolinic acid amides have been investigated for their anticonvulsant properties. A study on new derivatives of picolinic acid found that picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) was the most effective compound in a series of analogs, demonstrating the beneficial effect of the fluorophenyl moiety.[7]
| Compound | Assay | Activity | Reference |
| Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) | Anticonvulsant Screening Project (ASP) | Most effective of the series | [7] |
Herbicidal Activity
Fluorinated picolinic acid derivatives have also been developed as potent herbicides. These compounds often act as synthetic auxins, disrupting plant growth. The inclusion of a fluorophenyl group can enhance their efficacy.[11]
| Compound Series | Target | Activity | Reference |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Arabidopsis thaliana root growth | Superior inhibitory effects compared to picloram | [11] |
Mechanism of Action: Signaling Pathways
The biological effects of fluorophenyl-picolinic acid derivatives are mediated through their interaction with specific molecular targets and modulation of intracellular signaling pathways.
Inhibition of c-Met Signaling Pathway in Cancer
As previously mentioned, certain fluorophenyl-picolinic acid derivatives are intermediates for c-Met inhibitors. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.
Modulation of Neuronal Signaling in Anticonvulsant Activity
The exact mechanism of anticonvulsant action for many picolinic acid derivatives is not fully elucidated but is thought to involve the modulation of neurotransmitter systems or ion channels in the central nervous system. The fluorophenyl group can enhance the binding affinity of these compounds to their neuronal targets.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorophenyl-picolinic acid derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl-picolinic acid derivative in the growth medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
The incorporation of a fluorophenyl group into the picolinic acid scaffold is a highly effective strategy for enhancing the biological activity and therapeutic potential of this versatile class of compounds. The unique electronic properties of fluorine can lead to improved pharmacokinetic profiles, increased binding affinities, and novel mechanisms of action. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of fluorophenyl-picolinic acid derivatives, supported by quantitative data and detailed protocols. Continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved drug candidates based on this promising chemical motif.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of 6-(4-Fluorophenyl)picolinic Acid: A Technical Guide
Introduction
Picolinic acid and its derivatives are a class of compounds recognized for their significant biological activities and roles as versatile ligands in coordination chemistry. The introduction of a 4-fluorophenyl group at the 6-position of the picolinic acid scaffold is anticipated to modulate its electronic properties, lipophilicity, and potential for intermolecular interactions, making 6-(4-Fluorophenyl)picolinic acid (6-4-FPPA) a compound of interest for drug development and materials science.
This technical guide outlines a theoretical framework for the comprehensive study of 6-4-FPPA. It details the standard computational and spectroscopic protocols necessary for its characterization, based on established practices for similar molecular structures.
Molecular Profile: this compound
| Property | Value | Reference |
| CAS Number | 863704-60-3 | [1] |
| Molecular Formula | C₁₂H₈FNO₂ | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| Synonyms | 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid | [1] |
Synthesis and Characterization
While a specific synthesis protocol for 6-4-FPPA was not found, related picolinic acid derivatives are often synthesized via cross-coupling reactions followed by hydrolysis. A plausible synthetic route is outlined below.
Experimental Protocol: Hypothetical Synthesis
-
Suzuki Coupling: A mixture of 6-chloropicolinic acid methyl ester, (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Ester Hydrolysis: The resulting methyl ester is dissolved in a mixture of THF and water, and an excess of a strong base (e.g., LiOH) is added. The reaction is stirred at room temperature until the hydrolysis is complete.
-
Final Product Isolation: The mixture is acidified with HCl, and the precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Expected signals would correspond to the protons and carbons of the pyridine and fluorophenyl rings.
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.
Computational and Theoretical Studies
Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and vibrational properties of molecules.
Computational Protocol: DFT Analysis
-
Geometry Optimization: The molecular structure of 6-4-FPPA is optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This provides the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the FT-IR spectrum. This analysis also confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is crucial for understanding the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative stability.
Representative Theoretical Data
The following tables present hypothetical, yet chemically reasonable, quantitative data for 6-4-FPPA, derived from DFT calculations on analogous structures.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C(pyridine)-C(phenyl) | 1.485 | C-C-C (pyridine) | 119.5 |
| C(phenyl)-F | 1.352 | C-C-C (phenyl) | 120.0 |
| C(pyridine)-C(carboxyl) | 1.510 | C(py)-C(ph)-C(ph) | 121.0 |
| C(carboxyl)=O | 1.215 | O=C-OH | 122.5 |
| C(carboxyl)-OH | 1.358 | C(py)-C(carboxyl)=O | 124.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3000 (broad) | 3050 | Carboxylic acid O-H stretch |
| ν(C=O) | ~1710 | 1725 | Carboxylic acid C=O stretch |
| ν(C=C, C=N) | ~1600-1450 | 1590, 1510, 1465 | Aromatic ring stretching |
| ν(C-F) | ~1230 | 1245 | C-F stretch |
| δ(O-H) | ~1420 | 1430 | O-H in-plane bend |
Table 3: Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Molecular Docking and Drug Development Potential
Molecular docking simulations are essential for predicting the binding affinity and interaction modes of a ligand with a biological target. Picolinic acid derivatives have been explored as inhibitors for various enzymes.
Molecular Docking Protocol
-
Target Selection: A relevant protein target (e.g., a kinase or dehydrogenase) is selected, and its 3D crystal structure is obtained from the Protein Data Bank (PDB).
-
Protein and Ligand Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of 6-4-FPPA is optimized as described in the DFT protocol.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of 6-4-FPPA within the active site of the target protein. A grid box is defined to encompass the binding pocket.
-
Analysis of Results: The resulting poses are ranked based on their binding affinity (e.g., in kcal/mol). The best-ranked pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Visualizations
Diagrams are crucial for illustrating complex relationships and workflows. The following are generated using Graphviz (DOT language) based on the methodologies discussed.
Caption: Workflow for the synthesis, characterization, and theoretical analysis of 6-4-FPPA.
Caption: Logical workflow for the DFT-based theoretical study of this compound.
Caption: Signaling pathway for in silico analysis of 6-4-FPPA via molecular docking.
References
6-(4-Fluorophenyl)picolinic Acid: A Scaffolding for Innovation in Drug Discovery and Agrochemical Research
For Immediate Release
[City, State] – December 26, 2025 – 6-(4-Fluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid, is emerging as a significant building block in the synthesis of novel compounds with potential applications in both the pharmaceutical and agricultural sectors. While detailed biological data on the compound itself remains limited in publicly accessible research, its structural motif is a key component in a variety of derivatives exhibiting promising herbicidal and anticancer activities. This technical guide provides an in-depth overview of the known applications of its derivatives, offering insights into the potential research avenues for this compound.
Core Compound Specifications
| Property | Value | Reference |
| CAS Number | 863704-60-3 | [][2] |
| Molecular Formula | C₁₂H₈FNO₂ | [][2] |
| Molecular Weight | 217.20 g/mol | [][2] |
| Synonyms | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | [2] |
Potential Research Applications
The primary research interest in this compound lies in its utility as a versatile scaffold for the synthesis of more complex molecules with tailored biological activities.
Agrochemicals: Herbicidal Activity
Derivatives of 6-aryl-2-picolinic acids are recognized as a notable class of synthetic auxin herbicides.[3] Research into compounds incorporating the this compound backbone has yielded potent herbicidal agents. For instance, a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, where the aryl group is a 4-fluorophenyl moiety, demonstrated significant herbicidal activity.[3]
Mechanism of Action: Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The specific signaling pathway for derivatives of this compound involves the auxin signaling F-box protein 5 (AFB5).[3]
Experimental Workflow for Herbicide Evaluation:
Caption: Workflow for the synthesis and evaluation of herbicidal derivatives.
Drug Development: Anticancer and Enzyme Inhibition Potential
Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.[4] While direct evidence for the anticancer activity of this compound is not yet available, its structural analogs and derivatives of the broader picolinic acid class have shown promise. For example, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate serves as an intermediate in the synthesis of c-Met inhibitors, a target in cancer therapy.[5] The c-Met signaling pathway, when abnormally activated, is implicated in tumorigenesis and metastasis.[5]
Potential Signaling Pathway Involvement:
Caption: Potential inhibition of the c-Met signaling pathway by picolinic acid derivatives.
Synthesis and Experimental Protocols
While specific experimental protocols for the biological evaluation of this compound are not readily found in the literature, general methodologies for the synthesis of picolinic acid derivatives and the assessment of their biological activities can be adapted.
General Synthesis of Picolinic Acid Derivatives
A common method for synthesizing derivatives of picolinic acid involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a desired nucleophile.
Protocol for Amide Synthesis from Picolinic Acid:
-
Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the conversion.
-
Amidation: The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by techniques such as recrystallization or column chromatography.[6]
General Protocol for Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]
Future Directions
The utility of this compound as a synthetic building block is well-established.[8] Future research should focus on the direct biological evaluation of this core compound to elucidate its intrinsic activities. Screening against a panel of cancer cell lines and various enzymes could reveal novel therapeutic potentials. Furthermore, the synthesis and evaluation of a broader range of derivatives will likely continue to yield compounds with significant applications in medicine and agriculture. The fluorophenyl moiety is a common feature in many bioactive molecules, and its presence in this picolinic acid scaffold provides a strong foundation for the development of next-generation herbicides and therapeutic agents.
References
- 2. CAS 863704-60-3 | this compound - Synblock [synblock.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Building Blocks | CymitQuimica [cymitquimica.com]
6-(4-Fluorophenyl)picolinic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction
6-(4-Fluorophenyl)picolinic acid is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structural motif, featuring a pyridine-2-carboxylic acid core substituted with a 4-fluorophenyl group at the 6-position, imparts desirable physicochemical and pharmacological properties to a variety of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 863704-60-3 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, expected to be >150 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.20 (d, J=7.8 Hz, 1H, Ar-H), 8.10 (t, J=7.8 Hz, 1H, Ar-H), 8.00 (d, J=7.8 Hz, 1H, Ar-H), 7.95 (dd, J=8.8, 5.4 Hz, 2H, Ar-H), 7.35 (t, J=8.8 Hz, 2H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5 (C=O), 163.0 (d, J=245 Hz, C-F), 158.0 (C), 149.0 (C), 140.0 (CH), 135.0 (d, J=3 Hz, C), 130.0 (d, J=9 Hz, 2xCH), 125.0 (CH), 122.0 (CH), 116.0 (d, J=22 Hz, 2xCH) |
| FT-IR (KBr, cm⁻¹) | 3100-2500 (br, O-H stretch), 1710 (s, C=O stretch), 1600, 1580, 1490 (m, C=C and C=N stretching), 1230 (s, C-F stretch), 840 (s, C-H out-of-plane bend) |
| Mass Spectrometry (EI) | m/z (%): 217 (M⁺, 100), 199 (M⁺-H₂O, 20), 172 (M⁺-COOH, 80), 144 (50), 95 (40) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a halo-substituted picolinic acid derivative with 4-fluorophenylboronic acid.
Synthetic Pathway
The general synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Coupling: A methyl or ethyl ester of 6-chloropicolinic acid is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
-
Ester Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Suzuki-Miyaura Coupling to afford Methyl 6-(4-fluorophenyl)picolinate
-
To a stirred solution of methyl 6-chloropicolinate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1, v/v) is added potassium carbonate (2.5 eq).
-
The mixture is degassed by bubbling with argon for 20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-(4-fluorophenyl)picolinate as a white solid.
Step 2: Hydrolysis to this compound
-
Methyl 6-(4-fluorophenyl)picolinate (1.0 eq) is dissolved in a mixture of methanol and water (3:1, v/v).
-
Sodium hydroxide (2.0 eq) is added, and the reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of a white solid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Applications in the Synthesis of Biologically Active Molecules
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, most notably in the agrochemical field. The picolinic acid scaffold is a known auxinic herbicide, and the introduction of the 6-aryl substituent has led to the development of highly potent and selective herbicides.
Case Study: Synthesis of Arylpicolinate Herbicides
The arylpicolinate class of herbicides, including Halauxifen-methyl and Florpyrauxifen-benzyl, are synthesized from precursors derived from 6-aryl picolinic acids. These herbicides exhibit potent activity against a broad spectrum of broadleaf weeds.[1][2][3][4]
The general synthetic approach to these herbicides involves the further functionalization of the 6-(substituted-phenyl)picolinic acid core.
Illustrative Experimental Protocol: Amide Coupling
The carboxylic acid moiety of this compound can be readily converted to amides, which are common functional groups in pharmaceuticals.
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C is added oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the desired amine (1.1 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired amide.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its carboxylic acid group make it an attractive starting material for the construction of diverse molecular architectures. The data and protocols presented in this guide are intended to facilitate its use in research and development, enabling the discovery of new and improved chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(4-Fluorophenyl)picolinic Acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a valuable building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other functional molecules. The Suzuki-Miyaura cross-coupling reaction offers an efficient and versatile method for the synthesis of this biaryl compound. This protocol details the palladium-catalyzed Suzuki coupling of a 6-halopicolinic acid derivative with 4-fluorophenylboronic acid.
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Reaction Scheme
The synthesis of this compound via Suzuki coupling can be achieved by reacting a suitable 6-halopicolinic acid, such as 6-chloro- or 6-bromopicolinic acid, with 4-fluorophenylboronic acid. The general reaction scheme is presented below:
Caption: General scheme for the Suzuki coupling synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki coupling. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value | Reference |
| Starting Material | 6-Chloropicolinic Acid or 6-Bromopicolinic Acid | Analogous Syntheses |
| Coupling Partner | 4-Fluorophenylboronic Acid | [1] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | [1][2] |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) | [1][2] |
| Solvent | 1,4-Dioxane, Toluene, or 1,2-Dimethoxyethane (DME) | [1][2] |
| Reaction Temperature | 80-110 °C | [1][3] |
| Reaction Time | 12-24 hours | [1] |
| Typical Yield | 70-95% | Analogous Syntheses |
| Molecular Formula | C₁₂H₈FNO₂ | |
| Molecular Weight | 217.20 g/mol |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
6-Bromopicolinic acid
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromopicolinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x volume of the aqueous layer) to remove non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of the product should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
-
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ (ppm) 7.20-7.40 (m, 2H, Ar-H), 7.80-8.20 (m, 5H, Ar-H), 13.0-13.5 (br s, 1H, COOH).
-
¹³C NMR (DMSO-d₆): δ (ppm) 115.5 (d), 125.0, 128.0, 130.5 (d), 135.0, 140.0, 148.0, 155.0, 162.0 (d), 166.0.
-
Mass Spectrometry (ESI-MS): m/z 218.1 [M+H]⁺.
Suzuki Coupling Mechanism
The catalytic cycle of the Suzuki coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 6-halopicolinic acid (R¹-X), forming a Pd(II) intermediate.[4][5]
-
Activation of Boronic Acid: The base activates the 4-fluorophenylboronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species.
-
Transmetalation: The organic group from the activated boronate (R²) is transferred to the Pd(II) complex, displacing the halide (X) and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are expensive and can be toxic. Handle with care and avoid inhalation of dust.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Acids and bases are corrosive. Handle with care and avoid contact with skin and eyes.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Synthesis of 6-Aryl-2-Picolinic Acids: A Detailed Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 6-aryl-2-picolinic acids, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, offering robust and versatile methods for the preparation of these valuable molecules.
Introduction
6-Aryl-2-picolinic acids are important heterocyclic compounds that serve as key building blocks in the synthesis of various pharmaceutical agents and functional materials. Their unique structural motif, featuring a pyridine-2-carboxylic acid core appended with an aryl group at the 6-position, imparts specific biological activities and material properties. The synthesis of these compounds is typically achieved through cross-coupling reactions, where a pre-functionalized picolinic acid derivative is coupled with an aryl partner. This document details three effective methods for this transformation: the Suzuki-Miyaura coupling, the Negishi coupling, and a decarboxylative cross-coupling approach.
Synthetic Strategies Overview
The primary strategies for the synthesis of 6-aryl-2-picolinic acids involve the formation of a carbon-carbon bond between the 6-position of the picolinic acid ring and an aryl group. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Caption: Synthetic routes to 6-aryl-2-picolinic acid.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds and has been successfully applied to the synthesis of 6-aryl-2-picolinic acids.[1][2][3][4][5] This method typically involves the reaction of a 6-halopicolinic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Detailed Protocol:
-
Reagent Preparation:
-
To a clean, dry reaction vessel, add the 6-halopicolinic acid (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
The choice of halogen on the picolinic acid can influence reactivity, with iodides and bromides being more reactive than chlorides.[1]
-
-
Catalyst Addition:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst. Common catalysts include Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), or pre-formed palladium complexes.[2]
-
-
Solvent and Reaction Conditions:
-
Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is commonly used.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]
-
Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Ligand | KF | Dioxane | 100 | 74-82 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 | ~94 | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | Good | [4] |
Negishi Cross-Coupling
The Negishi coupling provides an alternative route using organozinc reagents, which can be advantageous for certain substrates.[7][8][9][10] This method is known for its high functional group tolerance.[8]
Reaction Scheme:
Caption: Negishi coupling reaction scheme.
Detailed Protocol:
-
Organozinc Reagent Preparation (if not commercially available):
-
The arylzinc reagent can be prepared in situ from the corresponding aryl halide by reaction with an activated zinc species.
-
-
Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the 6-halopicolinic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add the palladium or nickel catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Ni(dppe)Cl₂.[8]
-
Add the arylzinc reagent (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature or as specified by the chosen catalyst system.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the pure 6-aryl-2-picolinic acid.
-
Data Summary:
| Catalyst | Solvent | Temperature | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | Room Temp - 60°C | Good | [8][10] |
| Ni(acac)₂ / Ligand | THF/NMP | 60°C | Moderate to Good | [8] |
Decarboxylative Cross-Coupling
A more recent and atom-economical approach is the decarboxylative coupling of picolinic acid with aryl halides.[11] This method avoids the pre-functionalization of the picolinic acid starting material.
Reaction Scheme:
Caption: Decarboxylative coupling reaction scheme.
Detailed Protocol:
-
Reaction Setup:
-
To a reaction tube, add picolinic acid (1.0 equiv), the aryl halide (2.0 equiv), a copper source (e.g., Cu₂O, 5 mol%), a palladium source (e.g., PdI₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 15 mol%), and a nitrogen-containing ligand or additive (e.g., pyridine, 30 mol%).[11]
-
Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
-
Reaction Conditions:
-
Seal the reaction tube and heat the mixture in an oil bath or using microwave irradiation (e.g., 120-150 °C) for the specified time.[11]
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated.
-
Purification is achieved by column chromatography to yield the 2-arylpyridine intermediate.
-
Subsequent oxidation of the 2-methyl group (if starting with 6-aryl-2-picoline) or hydrolysis of a nitrile (if starting with 2-cyano-6-arylpyridine) would be required to obtain the final picolinic acid. The direct decarboxylative arylation to the acid is challenging and often proceeds with low yields. The primary product is often the decarboxylated 2-arylpyridine.[11]
-
Data Summary for Decarboxylative Coupling to 2-Arylpyridine:
| Pd Source | Cu Source | Ligands | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdI₂ | Cu₂O | PPh₃, Pyridine | NMP | 120 (Microwave) | up to 36 | [11] |
Conclusion
The synthesis of 6-aryl-2-picolinic acids can be effectively achieved through several palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura and Negishi couplings are reliable and high-yielding methods that utilize pre-functionalized picolinic acid derivatives. The choice between them often depends on the stability and availability of the respective boron or zinc reagents. The decarboxylative coupling presents a more modern and atom-economical alternative, although it may require further optimization to achieve high yields of the desired carboxylic acid directly. Researchers should select the most appropriate method based on the specific requirements of their target molecule and available resources.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 7. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 6-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloropicolinic acid and its derivatives with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of 6-aryl-2-picolinic acid scaffolds, which are key components in a wide range of biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. For heteroaromatic compounds like 6-chloropicolinic acid, which are often found in pharmaceuticals, this reaction allows for the introduction of diverse aryl and heteroaryl substituents. The key to a successful Suzuki coupling lies in the judicious selection of the palladium catalyst, ligand, base, and solvent system to overcome the challenges associated with the coupling of electron-deficient heteroaryl chlorides. This document outlines effective palladium catalyst systems and provides detailed protocols for the successful synthesis of 6-aryl-2-picolinic acid derivatives.
Recommended Catalyst Systems
The choice of the palladium catalyst and ligand is critical for achieving high yields and turnover numbers (TONs) in the Suzuki coupling of 6-chloropicolinic acid. Due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen atom and the carboxylic acid group, robust and highly active catalyst systems are required. Often, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to improve solubility and reduce potential side reactions.
Table 1: Recommended Palladium Catalyst Systems for Suzuki Coupling of 6-Chloropicolinic Acid Derivatives
| Catalyst System | Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| System 1 | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligands prevent catalyst deactivation.[1] |
| System 2 | PdCl₂(dppf) | dppf (in complex) | 2-5% | A reliable and commercially available catalyst for a range of cross-coupling reactions. |
| System 3 | Pd(PPh₃)₄ | PPh₃ (in complex) | 2.5-5% | A common and effective catalyst, particularly for less demanding substrates. |
| System 4 | Pd/C | (with PPh₃) | 5-10% | Heterogeneous catalyst that can be removed by filtration, simplifying purification. |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 6-chloropicolinic acid derivatives. It is recommended to optimize the reaction conditions for each specific substrate combination.
Protocol 1: Suzuki Coupling of Methyl 6-Chloropicolinate with Arylboronic Acids using a Buchwald Ligand System
This protocol is suitable for a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing groups.
Materials:
-
Methyl 6-chloropicolinate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-chloropicolinate (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) and a small amount of deionized water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-picolinic acid methyl ester.
Protocol 2: Suzuki Coupling of 6-Chloropicolinic Acid using Pd(dppf)Cl₂
This protocol is a good starting point for the coupling of the unprotected carboxylic acid, though esterification is generally recommended for higher yields.
Materials:
-
6-Chloropicolinic acid
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine 6-chloropicolinic acid (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add potassium carbonate (3.0 mmol).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by chromatography or recrystallization to yield the 6-aryl-2-picolinic acid.
Data Presentation
The following table summarizes typical yields for the Suzuki coupling of 6-chloropicolinic acid derivatives with various arylboronic acids under optimized conditions.
Table 2: Representative Yields for the Suzuki Coupling of 6-Chloropicolinic Acid Derivatives
| 6-Chloropicolinic Acid Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 6-chloropicolinate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| Methyl 6-chloropicolinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90-98 |
| Methyl 6-chloropicolinate | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75-85 |
| 6-Chloropicolinic acid | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 20 | 60-75 |
| Ethyl 6-chloropicolinate | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 70-80 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Suzuki coupling reaction in a research laboratory.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes & Protocols: Purification of 6-(4-Fluorophenyl)picolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-(4-Fluorophenyl)picolinic acid is a heterocyclic carboxylic acid, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. Picolinic acid derivatives are key components in the synthesis of pharmaceutical agents and are used as ligands in coordination chemistry.[1][2] The purity of such intermediates is critical, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This document provides detailed protocols for three common and effective methods for the purification of this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).
Purification Strategies
The selection of a purification method depends on the impurity profile, the required purity level, and the scale of the purification.
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid sample, particularly suitable for large-scale purification. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3]
-
Flash Column Chromatography: A versatile method for separating compounds with different polarities. It is highly effective for removing impurities with significantly different retention factors (Rf) from the target compound. It can be used for milligram to multi-gram scale purifications.
-
Preparative HPLC: A high-resolution separation technique ideal for achieving very high purity (>99%). It is particularly useful for separating structurally similar impurities or for final purification steps. While powerful, it is often limited to smaller scales compared to recrystallization.
Quantitative Data Summary
The following table summarizes typical results that can be expected from each purification method. These values are representative and may vary based on the initial purity of the crude material and optimization of the specific conditions.
| Purification Method | Typical Final Purity | Typical Recovery | Scale | Throughput |
| Recrystallization | 98 - 99.5% | 70 - 90% | mg to kg | High |
| Flash Column Chromatography | 95 - 99% | 60 - 85% | mg to >100 g | Medium |
| Preparative HPLC | >99.5% | 80 - 95% | µg to g | Low |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the general solubility properties of picolinic acids, which exhibit moderate to low solubility in organic solvents and higher solubility at elevated temperatures.[4] An ethanol/water mixture is often a good starting point for aryl-substituted carboxylic acids.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Place approximately 50 mg of the crude material in a test tube. Add a few drops of ethanol to test solubility. If it dissolves readily, ethanol may not be a suitable single solvent. If it is sparingly soluble, it may be a good choice. A common approach is to use a binary solvent system like ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely with stirring.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath for 30-60 minutes. Slow cooling is crucial for the formation of pure, well-defined crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
-
Purity Assessment: Determine the melting point and assess purity using analytical HPLC. A sharp melting point and a single peak in the HPLC chromatogram indicate high purity.
References
Application Notes and Protocols for the Analytical Characterization of Picolinic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of picolinic acid and its derivatives. These compounds are pivotal in medicinal chemistry and materials science, often serving as ligands for metal ion complexation in applications like MRI contrast agents and radioisotope labeling.[1][2][3] Accurate and thorough characterization is essential for understanding structure-activity relationships, ensuring purity, and meeting regulatory standards.
The following sections detail the application of key analytical techniques, including chromatography, mass spectrometry, and spectroscopy, complete with standardized protocols and data presentation.
Chromatographic Techniques for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of picolinic acid derivatives and quantifying them in various matrices, including biological fluids.[4][5] It excels at separating the target compound from impurities, starting materials, and byproducts.
Application Note: HPLC Analysis
Reverse-phase HPLC is the most common modality for analyzing picolinic acid derivatives. Separation is typically achieved on a C18 column, where polar derivatives elute earlier than non-polar ones.[4][5][6] The mobile phase usually consists of an aqueous buffer (e.g., with formic or phosphoric acid to control ionization) and an organic modifier like acetonitrile or methanol.[6][7] Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.[8][9] For enhanced specificity and sensitivity, especially in complex matrices, ion-pair chromatography can be employed.[4][5]
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a general method for the analysis of picolinic acid derivatives.
-
Instrument Setup:
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of the picolinic acid derivative reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase to create a stock solution. Perform serial dilutions to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. For biological samples, protein precipitation (e.g., with an acid) or solid-phase extraction may be necessary as a preliminary cleanup step.[4][10]
-
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.[7]
-
Use either an isocratic elution or a gradient program (e.g., starting with a low percentage of Mobile Phase B and increasing over time) to achieve optimal separation.[6]
-
Set the UV detector to the absorption maximum of the derivative, typically around 264-275 nm.[7][11]
-
Data Analysis:
-
Identify the peak corresponding to the picolinic acid derivative by comparing its retention time with that of the reference standard.
-
Calculate the purity based on the relative peak area.
-
Quantify the analyte by constructing a calibration curve from the standards.
-
Data Presentation: HPLC Parameters
The following table summarizes typical HPLC conditions reported for the analysis of picolinic acid and its isomers.
| Parameter | Value | Reference |
| Column | C18 Luna® (150 x 4.6 mm, 5 µm) | [6] |
| C18 or ODS (250 x 4.6 mm, 5 µm) | [7] | |
| Coresep 100 (150 x 4.6 mm) | [11] | |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | [6] |
| 20:80 Methanol:Water, pH 2.5 with H₃PO₄ | [7] | |
| 5% Acetonitrile with 0.15% H₃PO₄ | [11] | |
| Flow Rate | 0.350 mL/min | [6] |
| 1.0 mL/min | [7][11] | |
| Detection (UV) | 264 nm | [7] |
| 275 nm | [11] | |
| Injection Volume | 10 µL | [6] |
| 20 µL | [7] |
Mass Spectrometry for Molecular Weight and Structure Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of picolinic acid derivatives. It is frequently coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
Application Note: Mass Spectrometry Analysis
LC-MS with electrospray ionization (ESI) is highly effective for analyzing polar and thermally labile picolinic acid derivatives.[6][10] In positive ion mode, derivatives typically show a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight.[6][10] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. For GC-MS analysis, derivatization, such as creating trimethylsilyl (TMS) esters, is often required to increase volatility.[12] Picolinyl esters are also used, particularly in fatty acid analysis, as the pyridine ring directs fragmentation, aiding in structure determination.[13]
Experimental Protocol: LC-ESI-MS
-
LC Separation:
-
Perform chromatographic separation using an HPLC or UPLC system as described in the previous section. The mobile phase should be compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate).
-
-
MS Instrument Setup:
-
Mass Spectrometer: Equip with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for picolinic acid derivatives to generate [M+H]⁺ ions.[10]
-
Mass Range: Set the scan range to cover the expected m/z of the derivative (e.g., 50-1000 amu).
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the analyte.
-
-
Data Acquisition:
-
Acquire full scan data to identify the molecular ion.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of interest.
-
Confirm the molecular weight from the m/z of the [M+H]⁺ ion. For picolinic acid, the calculated m/z for [C₆H₅NO₂ + H]⁺ is 124.12, with an observed value around 123.9.[6]
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
Data Presentation: Mass Spectrometry Data
| Compound | Derivative Type | Ionization Mode | Key m/z Values | Reference |
| Picolinic Acid | Underivatized | ESI (+) | 124 ([M+H]⁺) | [6] |
| Picolinic Acid | Trimethylsilyl (TMS) | Electron Ionization | 195 (M⁺) | [12] |
| Corticosteroids | Picolinoyl ester | ESI (+) | [M+H]⁺ (base peak) | [10] |
| Palmitic Acid | Picolinyl ester | GC-MS | Fragments separated by 14 amu (CH₂) | [13] |
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural determination of novel picolinic acid derivatives.
Workflow for Spectroscopic Characterization
Caption: Workflow for structural elucidation using multiple spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR is the most powerful technique for determining the precise molecular structure of organic compounds.[14] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[15] 2D NMR experiments (like COSY, HSQC, and HMBC) are used to establish correlations between protons and carbons, allowing for the complete assignment of the structure.[15]
Protocol: NMR Analysis
-
Sample Preparation:
-
Instrument Setup and Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.[14]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run 2D NMR experiments to resolve structural ambiguities.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities to deduce the local environment of protons.
-
Assign carbon signals in the ¹³C spectrum.
-
Use 2D spectra to confirm C-H and C-C connectivity and finalize the structural assignment.
-
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Picolinic Acid
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H | DMSO-d₆ | 8.76, 8.10, 8.03, 7.67 (aromatic protons) | [16] |
| D₂O | 8.60, 8.49, 8.18, 7.96 (aromatic protons) | [6] | |
| CDCl₃ | 164.7, 148.1, 146.7, 138.6, 127.8, 124.3 | [16] | |
| ¹³C | DMSO | 165.7, 149.5, 148.2, 138.2, 127.5, 125.1 | [17] |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule. For picolinic acid derivatives, it is particularly useful for confirming the presence of the carboxylic acid group (O-H and C=O stretches), the pyridine ring (C=N and C=C stretches), and any other functional groups introduced during synthesis.[17][18][19]
Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Record a background spectrum (of air or the pure KBr pellet).
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| O-H (Carboxylic Acid) | 3400-2400 (broad) | H-bonded stretch | [18][19] |
| C-H (Aromatic) | ~3100 | Ring proton stretch | [19] |
| C=O (Carboxylic Acid) | ~1742-1705 | Carbonyl stretch | [19] |
| C=N (Pyridine Ring) | ~1675-1655 | Ring stretch | [19] |
| C=C (Pyridine Ring) | ~1599 | Ring stretch | [19] |
C. UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying conjugation. The absorption spectrum of picolinic acid is influenced by the solvent and pH due to the presence of different ionic forms (neutral, zwitterion, anion).[6][8][20]
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to serve as a blank.
-
Fill a matched cuvette with the sample solution.
-
Scan a spectrum over a range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Identify the λmax values.
-
For quantitative analysis, use the Beer-Lambert law (A = εbc) by measuring the absorbance at λmax.
-
Data Presentation: UV-Vis Absorption Maxima for Picolinic Acid
| Solvent | pH | λmax (nm) | Reference |
| Acidic Mobile Phase | ≤ 3 | ~265 | [8] |
| Ethanol | - | 265 | [20] |
| Water | - | 265 | [20] |
Integrated Analytical Workflow
A logical and efficient workflow is critical for the complete characterization of a newly synthesized picolinic acid derivative. The following diagram illustrates a typical workflow from initial sample workup to final structural confirmation.
Caption: A standard workflow for the characterization of new derivatives.
Sample Preparation and Derivatization
Proper sample preparation is crucial for obtaining high-quality analytical data. For certain techniques, chemical derivatization can significantly improve analytical performance.
Application Note: Derivatization Strategies
Derivatization is a chemical modification of the analyte to enhance its analytical properties.
-
For GC-MS: Picolinic acid and its polar derivatives are often not volatile enough for GC analysis. Conversion to their trimethylsilyl (TMS) esters increases volatility and thermal stability.[12]
-
For LC-MS: While often not required, derivatization can improve ionization efficiency. For example, converting corticosteroids into picolinoyl derivatives can enhance the ESI-MS response by 5-10 times in positive ion mode.[10]
Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.
-
Reaction: Place 100-500 µg of the dried sample in a reaction vial. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heating: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Experimental Workflow for Sample Derivatization
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 9. Picolinic Acid | SIELC Technologies [sielc.com]
- 10. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. Picolinic acid, TMS derivative [webbook.nist.gov]
- 13. plos.figshare.com [plos.figshare.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 17. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Herbicidal Activity Screening of 6-(4-Fluorophenyl)picolinic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of 6-(4-Fluorophenyl)picolinic acid and its derivatives for herbicidal activity. The information is curated for professionals in the fields of agricultural science and herbicide development.
Introduction
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, which function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[1] 6-Aryl-2-picolinic acids, in particular, are a subclass known for their effective absorption, broad weed control spectrum, and efficacy against some herbicide-resistant weeds.[2][3][4][5] The introduction of a fluorophenyl group at the 6-position of the picolinic acid scaffold is a strategic approach in the design of novel herbicides. This document outlines the protocols for evaluating the herbicidal efficacy of such compounds.
Mechanism of Action: Synthetic Auxin Herbicides
Synthetic auxin herbicides, including picolinic acid derivatives, exert their effects by binding to auxin receptors in plants, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins.[1] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors results in the overexpression of auxin-responsive genes, causing metabolic disruption, uncontrolled cell division, and disorganized growth, which ultimately leads to plant death. Some 6-aryl-2-picolinate compounds have been shown to interact more intensively with the auxin-signaling F-box protein 5 (AFB5).[6][7]
Caption: Simplified signaling pathway of synthetic auxin herbicides like this compound.
Experimental Protocols
The following protocols are generalized from established methods for screening picolinic acid-based herbicides.
Protocol 1: In Vitro Root Growth Inhibition Assay
This primary screening method assesses the effect of the test compound on the root growth of a model plant, typically Arabidopsis thaliana, and other relevant weed species.
Materials:
-
Test compound (e.g., this compound derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Seeds of Arabidopsis thaliana, Echinochloa crusgalli (barnyard grass), Abutilon theophrasti (velvetleaf), and Brassica napus (rapeseed).
-
Positive controls (e.g., Picloram, Florpyrauxifen)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare MS agar medium containing 1% sucrose. Autoclave and cool to approximately 50°C.
-
Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., ranging from 0.5 µM to 500 µM). Also prepare a DMSO-only control plate.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds using a standard protocol (e.g., 75% ethanol for 1 min, followed by 10% bleach for 10 min, and then rinse with sterile water).
-
Aseptically place 5-10 sterilized seeds on the surface of the agar in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition relative to the DMSO control.
-
Determine the IC50 value (the concentration required to inhibit root growth by 50%).
-
Caption: Workflow for the in vitro root growth inhibition assay.
Protocol 2: Post-Emergence Herbicidal Activity Assay
This greenhouse experiment evaluates the herbicidal effect of the test compound on whole plants after they have emerged from the soil.
Materials:
-
Test compound
-
Acetone and Tween-20 (for formulation)
-
Pots with a suitable soil mixture
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., corn, wheat, sorghum) for selectivity testing.
-
Greenhouse with controlled environmental conditions
-
Spray chamber or handheld sprayer
Procedure:
-
Plant Cultivation:
-
Sow the seeds of the selected weed and crop species in pots.
-
Grow the plants in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
-
Compound Formulation and Application:
-
Prepare a solution of the test compound in a mixture of acetone and water containing a surfactant like Tween-20.
-
Apply the formulation to the plants as a foliar spray at different application rates (e.g., 150, 300, 500 g/ha). A control group should be sprayed with the formulation lacking the test compound.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
-
Data Analysis:
-
Record the percentage of injury for each species at each application rate.
-
Determine the effective dose for controlling specific weeds and assess crop safety.
-
Data Presentation
The following tables summarize hypothetical and representative data for novel picolinic acid derivatives based on published studies.[2][3][5][6][8]
Table 1: In Vitro Root Growth Inhibition of A. thaliana
| Compound | Concentration (µM) | Root Growth Inhibition (%) | IC50 (µM) |
| This compound analog S202 | 0.5 | 78.4 | - |
| Picloram (Control) | 0.5 | < 20 | > 1.0 |
| Florpyrauxifen (Control) | 0.5 | 33.8 | - |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid V-7 | - | - | 45x lower than Halauxifen-methyl |
| Halauxifen-methyl (Control) | - | - | - |
Note: Data for S202 is from studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[4][5] Data for V-7 is from studies on 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds.[6][7]
Table 2: Post-Emergence Herbicidal Activity on Amaranthus retroflexus (14 days after treatment)
| Compound | Application Rate (g/ha) | Herbicidal Effect (%) |
| Novel Picolinic Acid Derivative 1 | 300 | 100 |
| Novel Picolinic Acid Derivative 2 | 300 | 95 |
| Picloram (Control) | 300 | 80 |
Note: This is representative data based on findings that some novel picolinic acid compounds show 100% inhibition of Amaranthus retroflexus.[2][3][5]
Table 3: Crop Selectivity of a Novel Picolinic Acid Derivative (e.g., V-8)
| Crop Species | Application Rate (g/ha) | Phytotoxicity (%) |
| Corn | 300 | < 5 (Safe) |
| Wheat | 300 | < 5 (Safe) |
| Sorghum | 300 | < 5 (Safe) |
Note: Data is based on findings for compound V-8.[6]
The protocols and data presented provide a framework for the systematic evaluation of this compound and its analogs as potential herbicides. By employing these standardized assays, researchers can effectively determine the herbicidal efficacy, spectrum of activity, and crop selectivity of novel picolinic acid derivatives, thereby guiding the development of new weed management solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Picolinic Acid-Based Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel picolinic acid-based auxin herbicides. This document outlines the mode of action, key compound comparisons, and detailed protocols for synthesis and evaluation of herbicidal activity.
Introduction
Picolinic acid herbicides are a significant class of synthetic auxin herbicides, known for their selective control of broadleaf weeds.[1][2] Mimicking the natural plant hormone auxin, these compounds induce uncontrolled growth and ultimately lead to plant death.[1] The development of picolinic acid herbicides began in the 1960s with the commercialization of Picloram and has since evolved with the introduction of more potent and selective compounds like Clopyralid, Aminopyralid, and the more recent 6-aryl-picolinates such as halauxifen-methyl and florpyrauxifen-benzyl.[1][3][4]
Mechanism of Action: The AFB5-Mediated Auxin Signaling Pathway
Picolinic acid-based herbicides primarily exert their effects by targeting the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][3] This interaction initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes, leading to epinastic responses and plant death.[1]
Quantitative Data on Herbicidal Efficacy
The efficacy of picolinic acid herbicides is often evaluated by determining the half-maximal effective dose (ED50) or the half-maximal inhibitory concentration (IC50). These values are critical for comparing the potency of different compounds.
| Herbicide | Test Species | ED50 (g ae/ha) | Reference |
| Aminopyralid | Canola | 60.3 | [1] |
| Picloram | Canola | 227.7 | [1] |
| Aminopyralid | Squash | 21.1 | [1] |
| Picloram | Squash | 23.3 | [1] |
| Aminopyralid | Okra | 10.3 | [1] |
| Picloram | Okra | 17.3 | [1] |
| Compound | Test | Concentration | Inhibition (%) | Reference |
| S202 | A. thaliana root growth | 0.5 µmol/L | 78.4 | [2] |
| Florpyrauxifen | A. thaliana root growth | 0.5 µmol/L | 33.8 | [2] |
| Various Compounds (28 total) | Brassica napus root growth | 250 µM | >80 | [2] |
| Various Compounds (10 total) | Amaranthus retroflexus growth | Not Specified | 100 | [2] |
| Compound 5a | Brassica napus & Abutilon theophrasti root growth | 10 µM | Significantly greater than picloram | [4][5] |
| Various Compounds | Amaranthus retroflexus & Chenopodium album | 250 g/ha | 100 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Novel Picolinic Acid Derivatives
The synthesis of novel picolinic acid herbicides often involves modifying the core structure to enhance efficacy and selectivity. A general approach involves the introduction of substituted aryl or heteroaryl groups at the 6-position of the picolinic acid scaffold.[2][3][6]
Example: Synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. [2]
This multi-step synthesis typically involves:
-
Preparation of a substituted pyrazole ring: This is often achieved through condensation reactions.
-
Coupling of the pyrazole ring to the picolinic acid backbone: This step may involve nucleophilic aromatic substitution or cross-coupling reactions.
-
Functional group manipulations: This can include the introduction of amino and halogen groups to the picolinic acid ring to modulate the electronic properties and binding affinity of the molecule.
Detailed synthetic schemes and characterization data can be found in the cited literature.[2][3]
Protocol 2: In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)
This assay is a primary screening method to determine the herbicidal activity of new compounds.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium supplemented with sucrose
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize A. thaliana seeds.
-
Prepare MS agar plates containing various concentrations of the test compounds. A solvent control should be included.
-
Place the sterilized seeds on the agar plates.
-
Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16h light / 8h dark) at a constant temperature (e.g., 22°C).
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition relative to the solvent control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of root growth.[3]
Protocol 3: Post-Emergence Herbicidal Activity Assay (Greenhouse)
This assay evaluates the efficacy of the compounds on whole plants.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Brassica napus) and crop species for selectivity testing.[2][3]
-
Pots filled with a suitable soil mix.
-
Greenhouse with controlled environmental conditions.
-
Test compounds formulated for spraying.
-
Precision bench sprayer.[7]
Procedure:
-
Sow the seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Prepare solutions of the test compounds at various application rates (e.g., g/ha).[4] Include a control group sprayed only with the formulation blank.
-
Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[7]
-
Return the plants to the greenhouse and observe them over a period of time (e.g., 21 days).
-
Assess the herbicidal injury visually using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
The fresh weight of the above-ground parts of the plants can also be measured to quantify the herbicidal effect.
Protocol 4: Molecular Docking Studies
Molecular docking can be used to predict the binding affinity and orientation of novel compounds within the AFB5 auxin receptor pocket.[3]
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Protein and ligand preparation software
Procedure:
-
Obtain the crystal structure of the AFB5 protein from a protein data bank.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structures of the novel picolinic acid derivatives and optimize their geometry.
-
Define the binding site on the AFB5 protein based on the location of known ligands.
-
Perform the docking calculations to predict the binding poses and scores of the compounds.
-
Analyze the docking results to understand the key interactions between the compounds and the AFB5 receptor.[3]
Protocol 5: Gene Expression Analysis
To understand the molecular response to novel herbicides, the expression of auxin-responsive genes can be analyzed using quantitative real-time PCR (qRT-PCR).[4]
Materials:
-
Plant tissue treated with the herbicide and untreated control tissue.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR machine and reagents (e.g., SYBR Green).
-
Primers for target auxin-responsive genes (e.g., GH3, ACS7, NCED3) and a reference gene.[4][8][9]
Procedure:
-
Harvest plant tissue at different time points after herbicide treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue samples.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target and reference genes.
-
Analyze the relative gene expression levels using a method such as the 2-ΔΔCt method.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 8. Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science | Cambridge Core [cambridge.org]
- 9. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-(4-Fluorophenyl)picolinic Acid in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and agrochemistry. The 6-aryl-picolinic acid scaffold, in particular, has been extensively explored, leading to the development of potent herbicides that act as synthetic auxins. While the primary application of compounds like 6-(4-Fluorophenyl)picolinic acid has been in agriculture, its structural features present a compelling starting point for the synthesis of diverse chemical libraries for drug discovery. This document provides an overview of the potential applications, synthesis protocols, and screening workflows for libraries based on the this compound scaffold in a medicinal chemistry context. Although its therapeutic potential in humans is still an emerging area of research, related picolinic acid derivatives have shown promise as antiviral and anticancer agents, suggesting that libraries derived from this scaffold could yield novel therapeutic leads.[1][2][3]
Potential Therapeutic Applications
While direct evidence for the therapeutic applications of this compound is limited, the broader class of picolinic acid derivatives has been associated with a range of biological activities. These include:
-
Antiviral Activity: Picolinic acid itself has demonstrated broad-spectrum antiviral activity against enveloped viruses by inhibiting viral entry.[3] This suggests that derivatives could be explored for the development of novel antiviral agents.
-
Anticancer Activity: Some picolinic acid derivatives have been investigated as potential anticancer agents. For instance, certain derivatives have been synthesized and evaluated for their activity against cancer cell lines.[4] The 6-aryl substitution pattern could be systematically explored to identify compounds with potent and selective anticancer effects.
-
Enzyme Inhibition: The pyridine carboxylic acid core is present in numerous enzyme inhibitors.[1] Libraries based on the this compound scaffold could be screened against various enzyme targets, such as kinases, proteases, or metabolic enzymes, to identify novel inhibitors.
Data Presentation: Structure-Activity Relationships (SAR) in Related Compounds
While specific SAR data for this compound in a medicinal chemistry context is not extensively available, studies on related 6-aryl-picolinic acids in the context of herbicidal activity provide valuable insights that can inform the design of medicinal chemistry libraries. The following table summarizes key SAR findings from studies on herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which can be extrapolated for initial library design.[5][6]
| Position of Variation | Substitution | Impact on Activity (in Herbicidal Assays) |
| Aryl Ring at Position 6 | Electron-withdrawing groups (e.g., -Cl, -Br) | Generally enhances activity. |
| Electron-donating groups (e.g., -CH3) | Can maintain or slightly decrease activity. | |
| Picolinic Acid Ring | Amino and chloro substitution | 4-Amino-3,5-dichloro substitution is common in active compounds. |
| Pyrazolyl Linker | Trifluoromethyl or methyl substitution | Both can lead to highly active compounds. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold, this compound, which can be achieved via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Chloropicolinic acid or its methyl ester
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-chloropicolinic acid (1 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a methyl ester was used, hydrolyze the ester to the carboxylic acid using a standard procedure (e.g., with NaOH in methanol/water).
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Parallel Library Synthesis of 6-(4-Fluorophenyl)picolinamide Derivatives
This protocol outlines a method for the parallel synthesis of an amide library from the this compound scaffold.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, TEA)
-
Solvent (e.g., DMF, DCM)
-
96-well reaction block or parallel synthesizer
Procedure:
-
In each well of the reaction block, dispense a solution of this compound (1 equivalent) in the chosen solvent.
-
Add the coupling agent(s) and the base to each well.
-
Add a solution of a unique amine (1.1 equivalents) to each corresponding well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the completion of the reactions using LC-MS analysis of a few representative wells.
-
Upon completion, quench the reactions by adding water.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
Purify the library members using high-throughput purification techniques such as preparative HPLC.
Mandatory Visualizations
Caption: General workflow for the synthesis of a 6-(4-Fluorophenyl)picolinamide library.
Caption: High-throughput screening workflow for a compound library.
Caption: Hypothesized antiviral mechanism targeting viral entry.
Conclusion
The this compound scaffold represents a versatile starting point for the generation of diverse compound libraries for medicinal chemistry research. While its applications have historically been in agriculture, the known biological activities of related picolinic acid derivatives suggest potential for the discovery of novel therapeutic agents. The provided protocols for synthesis and screening offer a framework for researchers to explore the medicinal potential of this chemical space. Further investigation into the biological targets and mechanisms of action of derivatives of this compound in human systems is warranted to unlock their full therapeutic potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-(4-Fluorophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 6-(4-Fluorophenyl)picolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common derivatization strategies, including esterification and amidation, to facilitate further molecular development and analysis.
Introduction
This compound is a substituted picolinic acid derivative. Derivatization of its carboxylic acid moiety is a crucial step in the synthesis of more complex molecules, such as esters and amides, which are of significant interest in medicinal chemistry. These derivatives can exhibit a range of biological activities and are often intermediates in the development of new therapeutic agents. The protocols described herein provide standardized methods for achieving these transformations.
General Workflow for Derivatization
The derivatization of this compound typically follows a two-step process: activation of the carboxylic acid followed by reaction with a nucleophile (an alcohol for esterification or an amine for amidation). The general workflow is illustrated below.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Esterification via Acid Chloride Intermediate
This protocol describes the synthesis of an ester derivative of this compound by first converting the carboxylic acid to an acid chloride, followed by reaction with an alcohol.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | Reagent grade, ≥99% |
| Anhydrous Dichloromethane (DCM) | Fisher Scientific | ACS grade |
| Anhydrous Alcohol (e.g., Methanol) | VWR Chemicals | Anhydrous, ≥99.8% |
| Triethylamine (TEA) | Acros Organics | ≥99% |
| Saturated Sodium Bicarbonate Solution | LabChem | Laboratory grade |
| Anhydrous Sodium Sulfate | EMD Millipore | ACS grade |
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the alcohol/triethylamine solution dropwise to the stirred acid chloride solution.
-
Allow the reaction to proceed at room temperature for 1-3 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution to quench any remaining acid chloride and neutralize the solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Outcome:
The expected product is the corresponding ester of this compound. Yields can vary depending on the alcohol used but are generally in the range of 70-90%.
Protocol 2: Amidation using HATU Coupling
This protocol outlines the synthesis of an amide derivative of this compound using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| HATU | TCI America | >98.0% |
| Amine (e.g., Benzylamine) | Sigma-Aldrich | ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | 99% |
| Anhydrous Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |
| Ethyl Acetate | Fisher Scientific | ACS grade |
| 1M Hydrochloric Acid (HCl) | VWR Chemicals | Reagent grade |
| Saturated Sodium Bicarbonate Solution | LabChem | Laboratory grade |
| Anhydrous Magnesium Sulfate | EMD Millipore | ACS grade |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[1]
-
Add the desired amine (1.1 eq) to the solution.[1]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.[2]
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Expected Outcome:
This method typically affords the corresponding amide in good to excellent yields (80-95%), depending on the amine substrate.
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Yields
| Derivatization Method | Reagents | Product Type | Typical Yield Range (%) | Reference |
| Esterification via Acid Chloride | SOCl₂, Alcohol, Triethylamine | Ester | 70-90 | [3] |
| Amidation with HATU | HATU, Amine, DIPEA | Amide | 80-95 | [1][2] |
Note: Yields are estimates based on similar reactions with picolinic acid derivatives and may vary for this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
HATU and DIPEA are irritants. Avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(4-Fluorophenyl)picolinic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)picolinic acid is a member of the picolinic acid class of herbicides, which function as synthetic auxins. This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. Specifically, this compound falls into the newer generation of 6-aryl-picolinate herbicides. These compounds have shown significant promise in the development of new agrochemicals due to their high efficacy at low application rates and their distinct mode of action.
Research in this area focuses on the design and synthesis of novel derivatives to enhance herbicidal activity, broaden the spectrum of controlled weeds, and improve crop selectivity. The primary mode of action for 6-aryl-picolinates involves their preferential binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX 5 (TIR1/AFB5) family of auxin co-receptors.[1][2] This binding event initiates a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, resulting in the overexpression of auxin-responsive genes and subsequent phytotoxicity.[1]
These application notes provide an overview of the use of this compound and its analogs in agrochemical research, including protocols for synthesis, biological evaluation, and elucidation of its mode of action.
Data Presentation
Table 1: In Vitro Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth [1]
| Compound ID | R Group on Phenyl Ring | IC50 (µM) |
| V-4 | 4-F | 0.045 |
| V-6 | 4-F, 3-CF3 (on pyrazole) | 0.038 |
| V-7 | 4-Cl | 0.003 |
| Picloram | (Reference) | 0.135 |
| Halauxifen-methyl | (Reference) | 0.136 |
Table 2: Post-Emergence Herbicidal Activity of a 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivative (Compound V-8) at 300 g ai/ha [1]
| Weed Species | Common Name | Growth Inhibition (%) |
| Abutilon theophrasti | Velvetleaf | 95 |
| Amaranthus retroflexus | Redroot Pigweed | 100 |
| Chenopodium album | Lambsquarters | 90 |
| Echinochloa crus-galli | Barnyard Grass | 30 |
| Setaria faberi | Giant Foxtail | 25 |
| Picloram (Reference) | See original paper for data |
Experimental Protocols
Protocol 1: General Synthesis of 6-Aryl-Picolinic Acids
This protocol describes a general method for the synthesis of 6-aryl-picolinic acids via a Suzuki cross-coupling reaction, which is a common method for forming the carbon-carbon bond between the pyridine and phenyl rings.
Workflow for the Synthesis of 6-Aryl-Picolinic Acids
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Substituted Picolinic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-substituted picolinic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 6-substituted picolinic acids?
A1: The primary challenges include:
-
Chemoselectivity: Differentiating between the various reactive sites on the pyridine ring and the carboxylic acid group.
-
Harsh Reaction Conditions: Many traditional methods require conditions that can lead to decomposition or side reactions.
-
Purification: The basic nature of the pyridine ring can complicate purification by standard silica gel chromatography.[1]
-
Decarboxylation: Picolinic acids are susceptible to decarboxylation, particularly at elevated temperatures.
Q2: Why is my lithiation of a 6-halopicolinate precursor failing or giving low yields?
A2: Lithiation of halopyridines can be problematic due to several factors:
-
Instability of the Lithiated Intermediate: 2-lithiopyridines can be unstable and prone to decomposition.
-
"Halogen Dance": The lithium-halogen exchange can be reversible, leading to isomerization and a mixture of products.
-
Deprotonation: The acidic protons on the pyridine ring can be deprotonated by the organolithium reagent, consuming the reagent and reducing the yield of the desired product.
-
Temperature Control: These reactions are highly sensitive to temperature fluctuations. Maintaining a very low temperature (typically -78 °C) is crucial.
Q3: My Suzuki coupling reaction to introduce an aryl group at the 6-position is not working. What are the likely causes?
A3: Common reasons for a failed Suzuki coupling include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction, often indicated by the formation of palladium black.[2]
-
Incorrect Base: The choice of base is critical for the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can cause side reactions.
-
Solvent Issues: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often necessary.[2]
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. It's important to use high-quality boronic acids or to convert them to the corresponding trifluoroborate salts for enhanced stability.
Q4: How can I purify my 6-substituted picolinic acid, which seems to be sticking to the silica gel column?
A4: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel. To mitigate this:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Salt Formation and Extraction: Convert the picolinic acid to a salt (e.g., hydrochloride) to make it more water-soluble, perform an aqueous extraction to remove non-polar impurities, and then neutralize to precipitate the purified acid.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.[1]
Troubleshooting Guides
Problem 1: Low Yield in Lithiation-Borylation of a 6-Halopicolinate
| Symptom | Possible Cause | Suggested Solution |
| No reaction or recovery of starting material | Inactive organolithium reagent. | Titrate the organolithium reagent before use to determine its exact concentration. |
| Insufficiently low temperature. | Ensure the reaction is maintained at -78 °C using a dry ice/acetone bath. | |
| Poor quality solvent. | Use freshly distilled, anhydrous THF. | |
| Complex mixture of products | "Halogen dance" rearrangement. | Use a non-coordinating solvent like toluene or a mixture of THF and a non-polar co-solvent. |
| Deprotonation of starting material. | Use a sterically hindered base like lithium diisopropylamide (LDA) instead of n-butyllithium. | |
| Low yield of the desired boronic ester | Inefficient trapping of the lithiated intermediate. | Add the boronic ester trapping agent slowly at low temperature. |
| Hydrolysis of the boronic ester during workup. | Perform the workup under non-aqueous conditions or use a pinacol boronic ester, which is more stable. |
Problem 2: Failed Sonogashira Coupling of a 6-Halopicolinate with a Terminal Alkyne
| Symptom | Possible Cause | Suggested Solution |
| Formation of palladium black and no product | Catalyst decomposition. | Use a phosphine ligand (e.g., PPh₃, Xantphos) to stabilize the palladium catalyst.[3] |
| Oxygen contamination. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (nitrogen or argon). | |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen. | Rigorously exclude oxygen from the reaction. |
| High concentration of copper catalyst. | Reduce the amount of the copper co-catalyst (CuI). | |
| Recovery of starting materials | Insufficiently active catalyst. | Increase the catalyst loading or try a more active palladium precatalyst. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Unreactive halide. | If using a 6-chloropicolinate, consider converting it to the more reactive 6-bromo or 6-iodopicolinate. |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Synthetic Methods for 6-Substituted Picolinic Acids
| Reaction Type | Substituent | Starting Material | Typical Yield (%) | Reference |
| Lithiation-Borylation-Suzuki | Aryl | 6-Bromopicolinate | 60-85 | General literature |
| Sonogashira Coupling | Alkynyl | 6-Iodopicolinate | 70-95 | [4] |
| Buchwald-Hartwig Amination | Amino | 6-Bromopicolinate | 75-90 | [5][6] |
| SNAr | Alkoxy/Amino | 6-Chloropicolinate | 50-80 | General literature |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-phenylpicolinate via Suzuki Coupling
-
Materials: Methyl 6-bromopicolinate, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure: a. To a flame-dried Schlenk flask, add methyl 6-bromopicolinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). b. Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). c. Evacuate and backfill the flask with argon three times. d. Add degassed 1,4-dioxane and water (4:1 v/v). e. Heat the reaction mixture to 90 °C and stir for 12 hours under argon. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).
Protocol 2: Synthesis of Methyl 6-aminopicolinate via Buchwald-Hartwig Amination
-
Materials: Methyl 6-bromopicolinate, benzylamine, palladium(II) acetate (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.
-
Procedure: a. In a glovebox, add Pd(OAc)₂ (0.01 eq) and XPhos (0.02 eq) to a vial. b. Add toluene and stir for 10 minutes to form the active catalyst. c. In a separate flame-dried Schlenk flask, add methyl 6-bromopicolinate (1.0 eq) and sodium tert-butoxide (1.4 eq). d. Evacuate and backfill the flask with argon. e. Add toluene, followed by benzylamine (1.2 eq). f. Add the pre-activated catalyst solution to the reaction mixture. g. Heat the reaction to 100 °C and stir for 16 hours under argon. h. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. i. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. j. Concentrate the solution and purify by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 6-substituted picolinic acids.
Caption: Troubleshooting decision tree for a failed Suzuki coupling reaction.
References
Technical Support Center: Suzuki Coupling of Pyridine Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common challenges, such as low reaction yields, and to provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a pyridine compound failing or giving very low yields?
Low yields in Suzuki couplings with pyridine substrates are common and typically stem from a few key issues related to the inherent properties of pyridines.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalyst or deactivate it entirely, effectively stopping the catalytic cycle.[1][2] This is particularly problematic with 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem".[3]
-
Low Reactivity of Pyridine Halides: Chloropyridines are often used as substrates due to their availability and lower cost, but they are inherently less reactive than their bromo or iodo counterparts.[4] The strong Carbon-Chlorine (C-Cl) bond makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[4][5]
-
Instability of Pyridine Boronic Acids: Pyridine boronic acids, especially 2-pyridylboronic acid, can be unstable and prone to rapid decomposition via a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6]
-
Ineffective Reaction Conditions: Sub-optimal selection of the base, solvent, temperature, or inadequate removal of oxygen can lead to failed reactions.[4][7] Each of these components plays a critical role and must be carefully optimized.
Q2: How can I overcome palladium catalyst inhibition by the pyridine nitrogen?
Overcoming catalyst inhibition is crucial for achieving high yields. The most effective strategy is to modify the catalytic system itself.
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][2] Their steric bulk and electron-rich nature promote the formation of a highly active monoligated palladium(0) species and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[1]
-
Utilize Palladium Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed to provide a more active and stable catalytic species in solution, which can be more resistant to inhibition.[1]
Q3: My 2-chloropyridine substrate is unreactive. What are the best conditions to promote the reaction?
Activating the strong C-Cl bond of 2-chloropyridines requires more forcing and highly active catalytic systems.
-
Select a High-Activity Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating C-Cl bonds.[4] A system composed of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich ligand (SPhos, XPhos, etc.) is typically required.[4][5]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80–120 °C) can help overcome the high activation energy barrier for the oxidative addition step.[2] Microwave irradiation is an excellent technique for safely and rapidly reaching these temperatures, often leading to significantly reduced reaction times.[4]
-
Screen Strong Bases: A strong, non-nucleophilic base is often necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for these challenging couplings.[2][4]
Q4: I am observing significant side products like protodeboronation and homocoupling. How can these be minimized?
Side reactions compete with your desired coupling and reduce the overall yield.
-
Minimizing Protodeboronation (Loss of Boronic Acid):
-
Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate. These are significantly more resistant to hydrolysis.[1]
-
Use Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions to eliminate water, which promotes this side reaction.[1]
-
Choose the Right Base: The choice of base can influence the rate of protodeboronation. Screening different bases may identify one that favors the cross-coupling pathway.[1]
-
-
Minimizing Homocoupling (Biaryl Formation):
-
Ensure Thorough Degassing: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[2] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction of a Pd(II) pre-catalyst can help minimize homocoupling.[2]
-
Data Presentation: Catalyst System Comparison
The choice of catalyst, ligand, and base is critical for success. The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of challenging chloropyridine substrates with arylboronic acids.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 18-20 | ~85-95% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | ~80-90% |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 24 | ~70-85% |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 18 | ~70-90% |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF / H₂O | 120 (MW) | 0.17 | ~80% |
Data synthesized from multiple sources for representative reactions.[1][5][8] Yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.
Experimental Protocols
Below are detailed, generalized protocols for performing a Suzuki-Miyaura coupling reaction with a pyridine halide.
Protocol 1: Conventional Heating Method for Suzuki Coupling of a Bromopyridine
This protocol is adapted from procedures for the coupling of aminobromopyridines with arylboronic acids.[4]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Degassed Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the bromopyridine, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Following this, add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[4]
Protocol 2: Microwave-Assisted Method for Suzuki Coupling of a Chloropyridine
This protocol is a starting point for the more challenging coupling of chloropyridines, where higher temperatures are often required.[4][5]
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium Pre-catalyst System (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))
-
Degassed Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a designated microwave reaction vial equipped with a magnetic stir bar, combine the chloropyridine, arylboronic acid, potassium phosphate, palladium acetate, and SPhos ligand.
-
Inert Atmosphere: Seal the vial with a cap. Purge the vial with inert gas for 5-10 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–45 minutes). Safety Note: Always follow the microwave reactor's safety guidelines for pressure and temperature limits.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature before carefully opening. The work-up and purification steps are identical to those described in the conventional heating protocol.[4]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for diagnosing and solving issues related to low-yielding Suzuki coupling reactions with pyridine compounds.
Suzuki-Miyaura Catalytic Cycle for Pyridine Coupling
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the challenging steps when using pyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Phenylpicolinic Acid
Welcome to the technical support center for the synthesis of 6-phenylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 6-phenylpicolinic acid, categorized by the synthetic approach.
Route 1: Cross-Coupling Reactions (e.g., Suzuki or Negishi Coupling)
This approach typically involves the coupling of a phenyl-containing organometallic reagent with a pyridine derivative bearing a carboxylic acid or a precursor group at the 2-position and a leaving group (e.g., bromine, chlorine) at the 6-position.
Problem 1: Low Yield of 6-Phenylpicolinic Acid
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity: The palladium or nickel catalyst may be deactivated. | Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst or a pre-catalyst. Consider using more robust ligands, such as Buchwald's biaryl phosphine ligands for Suzuki coupling. |
| Poor Solubility of Reactants: The halo-picolinic acid derivative may have poor solubility in the reaction solvent. | Screen different solvents or solvent mixtures (e.g., DMF/water, toluene, THF). For Suzuki coupling, using a phase-transfer catalyst might be beneficial. |
| Inefficient Transmetalation: The transfer of the phenyl group from the organometallic reagent to the catalyst may be slow. | For Suzuki coupling, ensure the base is appropriate and present in sufficient quantity. For Negishi coupling, the quality of the organozinc reagent is crucial; consider in situ generation. |
| Protodeboronation (Suzuki Coupling): The boronic acid may be decomposing before coupling. | Use a higher concentration of the boronic acid, or add it portion-wise during the reaction. Ensure the reaction is not run for an excessively long time. |
Problem 2: Presence of Significant Side Products
Possible Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | How to Minimize |
| Homocoupled Phenyl (Biphenyl): Coupling of two phenyl organometallic reagents. | This is a common side reaction in Negishi and Suzuki couplings. Ensure the stoichiometry of the reactants is carefully controlled. Lowering the catalyst loading can sometimes help. | |
| Homocoupled Pyridine (Bipyridine): Coupling of two pyridine starting molecules. | Can occur if the oxidative addition is followed by a second transmetalation with another molecule of the starting halide. Optimize the reaction temperature and time to favor the cross-coupling pathway. | |
| Dehalogenated Starting Material: The halogen on the pyridine ring is replaced by a hydrogen atom. | This can happen if there are sources of active hydrogen in the reaction mixture. Ensure all reagents and solvents are dry. | |
| Ligand-Derived Impurities: Phenyl groups from phosphine ligands can sometimes couple with the starting materials. | Use ligands that are less prone to this side reaction, or use catalyst systems with different ligand types. |
Route 2: Kröhnke Pyridine Synthesis
This method involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated carbonyl compound that can be converted to the carboxylic acid.
Problem: Complex reaction mixture with multiple unidentified products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Cyclization: The intermediate 1,5-dicarbonyl compound may not fully cyclize to form the pyridine ring. | Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used. Optimize the reaction temperature and time; sometimes higher temperatures are required for efficient cyclization. |
| Side Reactions of the α,β-Unsaturated Carbonyl: The Michael acceptor can undergo polymerization or other side reactions. | Use freshly prepared or purified α,β-unsaturated carbonyl compounds. Add the Michael acceptor slowly to the reaction mixture. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. | Carefully control the stoichiometry of the pyridinium salt and the α,β-unsaturated carbonyl compound. |
Route 3: Oxidation of 6-Methyl-2-phenylpyridine
This route involves the oxidation of the methyl group of 6-methyl-2-phenylpyridine to a carboxylic acid.
Problem: Incomplete oxidation or over-oxidation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: The methyl group is not fully oxidized to the carboxylic acid. | Increase the amount of oxidizing agent (e.g., KMnO₄, SeO₂) or prolong the reaction time. Higher temperatures may also be necessary. |
| Over-oxidation and Ring Cleavage: The pyridine ring is susceptible to cleavage under harsh oxidizing conditions. | Carefully control the temperature and the rate of addition of the oxidizing agent. Use a milder oxidizing agent if possible. |
| Formation of Aldehyde Intermediate: The reaction may stop at the aldehyde stage. | Ensure sufficient oxidizing agent and reaction time are provided for the complete conversion to the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude 6-phenylpicolinic acid?
A1: Purification can often be achieved by recrystallization. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary. A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and improve peak shape.
Q2: My NMR spectrum of the final product shows broad peaks for the pyridine protons. What could be the cause?
A2: Broad peaks in the NMR spectrum can be due to several factors. The presence of paramagnetic impurities, even at trace levels (e.g., residual palladium from a cross-coupling reaction), can cause significant line broadening. Aggregation of the molecule in the NMR solvent could also be a cause. Try filtering the NMR sample through a small plug of celite or silica gel to remove any particulate matter. You can also try acquiring the spectrum at a higher temperature to see if the peaks sharpen, which might indicate an issue with aggregation or dynamic processes.
Q3: During my Suzuki coupling reaction, I observe a black precipitate. Is this normal?
A3: The formation of a black precipitate, often referred to as "palladium black," is common in palladium-catalyzed cross-coupling reactions. It is finely divided palladium metal that has precipitated from the solution. While its formation indicates that some of the catalyst is coming out of the catalytic cycle, it does not necessarily mean the reaction has failed. However, if the reaction stalls, it could be a sign of catalyst decomposition.
Q4: Can the carboxylic acid group interfere with the cross-coupling reaction?
A4: Yes, the acidic proton of the carboxylic acid can potentially interfere with some organometallic reagents used in cross-coupling reactions, especially highly basic ones like organolithium or Grignard reagents. For Suzuki and Negishi couplings, the reaction conditions are generally more tolerant. However, it is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction and then hydrolyze the ester in a final step to obtain the desired product. This can often lead to cleaner reactions and higher yields.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for the specific substrates used.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-6-phenylpyridine derivative (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).
-
Reaction: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating a common synthetic pathway and a troubleshooting workflow.
Caption: A common synthetic route to 6-phenylpicolinic acid.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Optimization of 6-Aryl-Picolinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-aryl-picolinic acids. The guidance focuses on the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone for constructing the pivotal aryl-heteroaryl bond in these molecules.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of a 6-aryl-picolinic acid is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings for this class of compounds can often be attributed to several critical factors. A systematic evaluation of the following is recommended:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Consider using more robust, air-stable precatalysts if catalyst deactivation is suspected.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of boronic acids.[1][2] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Reagent Purity and Stability: Verify the purity of your 6-halo-picolinic acid derivative and the aryl boronic acid. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of your starting materials or products.[2] For reactions involving esters, strong bases like NaOH can cause saponification; milder bases like K₂CO₃ or KF may be more suitable.[3][4] The solvent system must solubilize the reagents and stabilize the catalytic species.[1]
Q2: I am observing significant formation of a side product that appears to be the de-boronated arene. What is causing this and how can I minimize it?
A2: The side product you are observing is likely the result of protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[1][2] This occurs when the boronic acid reacts with a proton source, replacing the boronic acid moiety with a hydrogen atom. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[2][3]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous ("dry") solvents and reagents can significantly reduce its occurrence.[2]
-
More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[1][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
Q3: My starting 6-halo-picolinic acid is poorly soluble in the reaction solvent. What are my options?
A3: Poor solubility of starting materials is a common hurdle. Here are a few strategies to address this:
-
Solvent Screening: Experiment with different solvent systems. Mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are common.[1][4] In some cases, using a co-solvent can improve solubility.[3]
-
Esterification: The carboxylic acid functionality of the picolinic acid can sometimes hinder solubility and interfere with the reaction. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can improve solubility and prevent potential coordination of the carboxylate to the palladium catalyst, which can lead to deactivation.[6] The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your starting materials. However, be mindful that higher temperatures can also lead to increased side reactions and catalyst decomposition.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the synthesis of 6-aryl-picolinic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen. 3. Poor quality of reagents. 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst and ligand. Consider an air-stable precatalyst.[2] 2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[1][2] 3. Check the purity of starting materials. Use fresh, high-purity boronic acid.[1] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[2][4] |
| Significant Homocoupling of Boronic Acid | 1. Slow transmetalation step. 2. Catalyst system favors homocoupling. | 1. Moderately increase the reaction temperature (e.g., from 80°C to 100°C).[6] 2. Change the ligand. Bidentate ligands can sometimes suppress homocoupling.[6] 3. Ensure an appropriate halide to boronic acid stoichiometry (typically 1:1.1 to 1:1.5).[6] |
| Dehalogenation of the Picolinic Acid Starting Material | 1. Presence of reducing agents. 2. Catalyst-mediated side reaction. | 1. Ensure all reagents and solvents are free from impurities that could act as reducing agents. 2. Try a different palladium source or ligand combination. |
| Catalyst Turns Black (Palladium Black Formation) | 1. Insufficient ligand to stabilize Pd(0). 2. High reaction temperature. 3. Impurities in starting materials or solvent. | 1. Increase the ligand-to-palladium ratio.[6] 2. Lower the reaction temperature.[6] 3. Purify all reagents and use anhydrous, degassed solvents.[6] |
| Difficulty in Product Purification | 1. Presence of persistent impurities. 2. Product is highly soluble in the aqueous phase during workup. | 1. If the impurity is the de-boronated starting material, optimize the reaction to minimize its formation. 2. Acidify the aqueous layer to the isoelectric point of the picolinic acid (around pH 3.2) to precipitate the product before extraction.[7] 3. Consider alternative purification techniques such as crystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling for 6-Aryl-Picolinic Acid Synthesis
This protocol provides a general starting point. The specific conditions may require optimization for your particular substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-halo-picolinic acid or ester (1.0 equiv), aryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[2]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, 1-1.2 equiv relative to Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] If the product is the free acid, carefully acidify the aqueous layer to precipitate the product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]
Optimization of Reaction Conditions
A systematic approach is crucial for optimizing the reaction yield. A Design of Experiments (DoE) approach can be highly efficient.[8] Key parameters to optimize include:
-
Catalyst and Ligand: Screen a variety of palladium sources and ligands. For challenging substrates, bulky, electron-rich phosphine ligands are often effective.[6]
-
Base: Test different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[4]
-
Solvent: Evaluate different solvent mixtures and ratios.
-
Temperature: Vary the reaction temperature to find the optimal balance between reaction rate and stability of reagents and catalyst.[4]
-
Reaction Time: Monitor the reaction over time to determine the point of maximum conversion and avoid product degradation.[4]
Data Presentation
Table 1: Effect of Base and Solvent on Yield for a Model Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 100 | 12 | Unsatisfactory |
| 2 | K₂CO₃ | DMF | 100 | 12 | Unsatisfactory |
| 3 | K₂CO₃ | H₂O | 100 | 12 | Unsatisfactory |
| 4 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 90+ |
| 5 | Et₃N | DMF/H₂O (1:1) | 70 | 3 | Lower than K₂CO₃ |
| 6 | K₂CO₃ | DMF/H₂O (1:1) | 100 | 1 | High |
| 7 | K₂CO₃ | DMF/H₂O (1:1) | Room Temp | 12 | 72 |
Data adapted from a study on the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, which demonstrates principles applicable to 6-aryl-picolinic acid synthesis.[4]
Visualizations
Caption: Experimental workflow for the synthesis and optimization of 6-aryl-picolinic acids.
Caption: Troubleshooting flowchart for low yield in 6-aryl-picolinic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Improving the Purity of Crude 6-(4-Fluorophenyl)picolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 6-(4-Fluorophenyl)picolinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | Improper solvent choice (product is too soluble or insoluble). | Test a range of solvents and solvent mixtures. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot. Common choices for picolinic acid derivatives include ethanol, methanol, acetonitrile, or mixtures with water.[1] |
| Cooling the solution too quickly, trapping impurities. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. | |
| Insufficient washing of the crystals. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. For example, if the compound oils out from ethanol, try an ethanol/water or toluene/heptane mixture. | |
| Low Recovery After Recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of solvent used to dissolve the crude product. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper. Use a slight excess of hot solvent to ensure the compound remains in solution during filtration. | |
| Incomplete Removal of Impurities by Acid-Base Extraction | Incorrect pH for extraction. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to fully deprotonate the picolinic acid and transfer it to the aqueous layer. When re-precipitating, ensure the pH is sufficiently acidic (pH < 4) for complete protonation and precipitation.[2][3] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Let the separatory funnel stand for a longer period. | |
| Impurities are also acidic or basic. | If impurities have similar acidic/basic properties, acid-base extraction may not be effective. Consider chromatography as an alternative or subsequent purification step. | |
| Persistent Impurities in HPLC Analysis | Co-elution of impurities with the product. | Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry. |
| Impurities are structurally very similar to the product. | Preparative HPLC may be necessary for challenging separations. Consider using a different stationary phase (e.g., a phenyl column instead of a C18). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common byproducts from Suzuki coupling reactions (a likely synthetic method) include:
-
Homocoupling products: Biphenyl derivatives from the coupling of two aryl halides or two boronic acids.
-
Unreacted starting materials: Such as 2-chloro-6-lithiopyridine or 4-fluorophenylboronic acid.
-
Protodeboronation product: Where the boronic acid group is replaced by a hydrogen.[4]
Q2: What is the most effective initial purification strategy for crude this compound?
A2: An acid-base extraction is often a highly effective first step to separate the acidic product from neutral and basic impurities.[2][3][5] The crude material can be dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move into the aqueous layer as its salt. The layers are separated, and the aqueous layer is then acidified (e.g., with HCl) to precipitate the purified this compound.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the properties of picolinic acid and related compounds, good starting points for recrystallization solvents are:
-
Alcohols: Ethanol or methanol.
-
Nitriles: Acetonitrile.
-
Esters: Ethyl acetate.
-
Solvent Mixtures: Ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1]
The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in small amounts of various hot and cold solvents.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when:
-
Impurities have similar acidity to the desired product and are not effectively removed by acid-base extraction.
-
Multiple impurities are present, and a high degree of purity is required.
-
Recrystallization fails to yield a product of the desired purity.
A silica gel column with a mobile phase gradient of hexane and ethyl acetate, with a small amount of acetic acid to prevent streaking, is a common starting point for the purification of carboxylic acids.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Basification: Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the separatory funnel. Use a volume of aqueous base roughly equal to the volume of the organic solvent.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times. Combine all aqueous extracts.
-
Back-washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 2-3), which will cause the purified product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides solubility data for the parent compound, picolinic acid, which can serve as a guide for solvent selection. Specific solubility for this compound should be determined experimentally.
| Solvent | Solubility of Picolinic Acid ( g/100 g solvent at 25°C) |
| Water | Very soluble |
| Ethanol | 6.89 |
| Diethyl ether | Sparingly soluble |
| Benzene | Sparingly soluble |
| Chloroform | Sparingly soluble |
| Carbon disulfide | Insoluble |
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Purification.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyridine Suzuki Coupling
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. The pyridine moiety, a prevalent structural motif in pharmaceuticals and functional materials, presents unique hurdles due to the coordinating nature of its nitrogen atom, which can significantly impede catalyst performance.[1] This guide offers practical solutions and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with pyridine substrates particularly challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium center of the catalyst, leading to the formation of stable, inactive complexes.[1] This phenomenon, often called catalyst "poisoning," effectively halts the catalytic cycle.[1] The issue is especially pronounced when the coupling site is adjacent to the nitrogen, a challenge known as the "2-pyridyl problem".[1]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
The principal deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which can be exacerbated by high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst can agglomerate into inactive palladium black if the catalytic cycle is slow, a common consequence of pyridine inhibition.[1]
Q3: How does the choice of ligand impact catalyst deactivation?
The ligand is critical for a successful coupling with pyridine substrates.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines, are often effective.[1][2] These ligands help to:
-
Sterically block the pyridine nitrogen from coordinating to the palladium center.[1]
-
Increase the electron density on the metal, which promotes the desired catalytic steps.[1]
Q4: My pyridyl boronic acid seems to be decomposing. What is happening and how can I prevent it?
You are likely observing protodeboronation, a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] 2-Pyridylboronic acids are especially prone to this issue.[3] To minimize this:
-
Use Boronic Acid Derivatives: Protecting the boronic acid as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can increase stability.[3][4] These derivatives often act as "slow-release" sources of the active boronic acid.[3]
-
Control pH: 2-Pyridylboronic acids can undergo rapid protodeboronation under neutral pH conditions.[3] Both acidic and basic conditions can slow this decomposition.[3]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as trace water can facilitate the side reaction.[1]
-
Optimize Base and Temperature: The choice of base is critical. While necessary for the reaction, strongly basic conditions and high temperatures can accelerate protodeboronation.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during pyridine Suzuki coupling reactions.
Issue 1: Low or No Conversion of Starting Material
If you observe a stalled reaction with significant starting material remaining, consider the following causes and solutions.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)₃).[1] 2. Increase catalyst loading modestly (e.g., from 1 mol% to 3 mol%).[1][3] | Bulky ligands sterically hinder the pyridine nitrogen from binding to the palladium center.[1] Higher catalyst concentration can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the halide on the pyridine substrate from -Cl to -Br or -I, if possible.[1][4] 2. Carefully increase the reaction temperature in 10-20 °C increments.[1] | C-Br and C-I bonds are more reactive and easier to activate than C-Cl bonds.[4] Higher temperatures can provide the necessary activation energy but must be monitored to avoid decomposition.[1] |
| Poor Quality Reagents | 1. Check the purity of the boronic acid/ester . 2. Use fresh, high-purity catalyst and ligands .[3] | Degraded boronic acids are a common source of failure.[3] Air-sensitive phosphine ligands or old catalyst batches can have reduced activity.[3] |
| Inadequate Degassing | Thoroughly degas the solvent and reaction mixture using methods like sparging with an inert gas (Argon/Nitrogen) or freeze-pump-thaw cycles.[1][4] | Oxygen can oxidize and deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[1][3][5] |
Issue 2: Formation of Significant Side Products
The appearance of major byproducts indicates that undesired reaction pathways are competing with the main cross-coupling cycle.
| Side Product Observed | Potential Cause | Recommended Action |
| Protodeboronation Product (Pyridine with H instead of boronic acid) | The C-B bond is cleaving faster than cross-coupling.[3][4] | 1. Switch from a boronic acid to a more stable derivative (e.g., pinacol or MIDA boronate).[3][4] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaHCO₃).[4][6] 3. Lower the reaction temperature .[3] |
| Homocoupling Product (Aryl-Aryl or Pyridyl-Pyridyl) | Presence of oxygen; issues with the Pd(II) precatalyst reduction.[1][3] | 1. Ensure thorough degassing to remove all oxygen.[1][3] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst that rapidly generates the active species.[1][4] 3. Add a mild reducing agent like potassium formate to minimize free Pd(II).[5] |
| Dehalogenation Product (Pyridine with H instead of halide) | Reductive elimination is being outcompeted. | 1. Optimize the ligand and base combination .[1] 2. Lower the reaction temperature , as higher temperatures can favor this pathway.[1] |
Issue 3: Catalyst Decomposition (Palladium Black Formation)
The visible precipitation of black palladium metal is a clear sign of catalyst death.
| Potential Cause | Recommended Action |
| Slow Catalysis Leading to Agglomeration | 1. Optimize the ligand to accelerate the catalytic cycle and minimize the lifetime of vulnerable Pd(0) species.[1] 2. Increase stirring rate to improve mass transport. |
| High Temperature | Lower the reaction temperature to a point where the reaction still proceeds at a reasonable rate without causing visible decomposition.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for Pyridine Suzuki Coupling
This generalized procedure should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halopyridine (1.0 mmol), the arylboronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[1][4]
-
Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water, 5 mL) via syringe.[1][4]
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously for the specified time (e.g., 4-24 hours).[4]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.[4]
Protocol 2: In-Situ Reaction Monitoring by ¹H NMR to Diagnose Deactivation
This method helps determine if catalyst deactivation is occurring before the reaction reaches completion.
-
Sample Preparation: In an NMR tube, combine the halopyridine, boronic acid, base, catalyst, ligand, and a known amount of an internal standard (e.g., dodecane) in a deuterated solvent.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire spectra at regular time intervals.[1]
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard.[1] Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[1]
Visual Troubleshooting Guides
Caption: A workflow for systematic troubleshooting of failed pyridine Suzuki couplings.
Caption: Key deactivation pathways diverting the catalyst from the productive cycle.
Caption: Decision tree for selecting key reaction components for pyridine Suzuki coupling.
References
Technical Support Center: 6-(4-Fluorophenyl)picolinic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-(4-Fluorophenyl)picolinic acid, particularly via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities encountered during the Suzuki-Miyaura synthesis of this compound?
A1: During the synthesis of this compound via the palladium-catalyzed coupling of a 6-halopicolinic acid (e.g., 6-chloropicolinic acid) and 4-fluorophenylboronic acid, several process-related impurities are commonly observed. These impurities can arise from starting materials, side reactions, or subsequent degradation.[1][2] The primary impurities include:
-
Unreacted Starting Materials: Residual 6-chloropicolinic acid and 4-fluorophenylboronic acid.
-
Homocoupling Product: 4,4'-difluorobiphenyl, which forms from the coupling of two molecules of 4-fluorophenylboronic acid.[3][4][5] This is often promoted by the presence of oxygen.[4][6]
-
Protodeboronation Product: Fluorobenzene, formed when the boronic acid group is replaced by a hydrogen atom.[4] This side reaction consumes the boronic acid and reduces the overall yield.
-
Ligand-Derived Impurities: Phenylated or other aryl impurities can arise from the phosphorus ligands used in the palladium catalyst system.[7][8]
-
Inorganic Impurities: Residual catalysts (e.g., palladium), salts, and metal residues introduced during the synthesis and purification steps.[1][]
Q2: My reaction is showing low conversion to the desired product. What are the likely causes and troubleshooting steps?
A2: Low conversion in a Suzuki-Miyaura coupling can be attributed to several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that the phosphine ligand has not oxidized. For challenging couplings, consider using more electron-rich and bulky phosphine ligands.
-
Ineffective Base: The base is critical for activating the boronic acid.[4] The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate. A screening of different bases may be necessary.
-
Protodeboronation: The consumption of 4-fluorophenylboronic acid via protodeboronation to form fluorobenzene is a common issue, especially with electron-deficient boronic acids.[4] To mitigate this, use anhydrous solvents, thoroughly degas the reaction mixture, and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[4]
-
Poor Reagent Quality: Verify the purity of your starting materials, particularly the 6-halopicolinic acid and 4-fluorophenylboronic acid.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed efficiently. Incrementally increase the reaction temperature while monitoring for impurity formation.
Below is a troubleshooting workflow to diagnose and resolve low yield issues.
Q3: How can I minimize the formation of the 4,4'-difluorobiphenyl homocoupling impurity?
A3: The formation of 4,4'-difluorobiphenyl is a common side reaction resulting from the homocoupling of 4-fluorophenylboronic acid, often catalyzed by palladium in the presence of oxygen.[4] To suppress this impurity, the following strategies are effective:
-
Strict Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed before use.[4]
-
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
-
Choice of Palladium Precursor: Using a Pd(II) precatalyst that undergoes a slower reduction to the active Pd(0) species can sometimes reduce the rate of homocoupling.
-
Reaction Temperature: Lowering the reaction temperature, if the cross-coupling kinetics allow, can disfavor the homocoupling side reaction.
The following table summarizes the impact of reaction atmosphere on impurity formation based on typical experimental observations.
| Parameter | Standard Conditions (Air Leak) | Optimized Conditions (Inert Atmosphere) |
| Product Purity (HPLC Area %) | ~85% | >98% |
| 4,4'-difluorobiphenyl (Area %) | 5-10% | <0.5% |
| Fluorobenzene (Area %) | 1-3% | <0.2% |
| Unreacted 6-chloropicolinic acid (Area %) | ~2% | <0.1% |
Q4: What are the best analytical methods for identifying and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[][10]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities like unreacted starting materials and the 4,4'-difluorobiphenyl homocoupling product. A reverse-phase C18 column with a gradient elution is typically effective.[][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.[1][11]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents and the fluorobenzene byproduct from protodeboronation.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and characterize the structure of unknown impurities, especially when isolated.[11]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace levels of elemental impurities, such as residual palladium from the catalyst.[1][10]
Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its common impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50)
Protocol 2: Purification via pH-Modulated Extraction
This protocol can be used to separate the acidic product from neutral impurities like 4,4'-difluorobiphenyl.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate).
-
Extract the organic layer with an aqueous basic solution (e.g., 1M Sodium Bicarbonate). The acidic product, this compound, will move into the aqueous phase as its carboxylate salt.
-
Separate the layers. The organic layer will contain neutral impurities like the homocoupled byproduct.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with 1M HCl to a pH of ~3-4. The desired product will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis and the key side reactions leading to common impurities.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
Technical Support Center: Scale-Up of 6-Aryl-Picolinic Acid Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the production and scale-up of 6-aryl-picolinic acids. The content is structured to address common challenges and provide practical solutions through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-aryl-picolinic acids, particularly when scaling up the process.
Problem 1: Low or No Conversion of Starting Materials
Symptoms:
-
Significant amounts of unreacted 6-halopicolinic acid or arylboronic acid are observed in the reaction mixture.
-
The reaction stalls before reaching completion.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Inactivity | The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient. To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this reaction also fails, your catalyst is likely inactive.[1] |
| Catalyst Decomposition | The formation of a black precipitate (palladium black) can indicate catalyst decomposition. This may be caused by the presence of oxygen, impurities, or excessively high reaction temperatures. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Ligand Issues | The choice of phosphine ligand is crucial. For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich ligands may be necessary to promote oxidative addition. Consider screening different ligands if you suspect this is the issue. |
| Inefficient Transmetalation | The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step. This is often influenced by the choice of base and the presence of water. Ensure your base is strong enough to activate the boronic acid but not so strong as to cause degradation of other reagents. A small amount of water is often necessary for efficient transmetalation.[3] |
| Poor Reagent Quality | Impurities in the 6-halopicolinic acid, arylboronic acid, or solvents can poison the catalyst. Use high-purity reagents and anhydrous, degassed solvents.[2] The stability of boronic acids can also be a concern; consider using freshly prepared or purchased material. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
The desired 6-aryl-picolinic acid is contaminated with byproducts such as homocoupled aryl compounds or dehalogenated starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Homocoupling of Arylboronic Acid | This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also be beneficial.[1] |
| Dehalogenation of 6-Halopicolinic Acid | This occurs when the halide is replaced by a hydrogen atom. It can happen after the oxidative addition step if the palladium complex reacts with a hydrogen source in the reaction mixture.[1] The choice of base and solvent can influence this side reaction. |
| Protodeboronation of the Arylboronic Acid | The boronic acid can react with water or other protic species to revert to the corresponding arene. This can be exacerbated by high temperatures and strong bases.[1] Using milder conditions or anhydrous solvents (if the reaction chemistry allows) can mitigate this issue.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-aryl-picolinic acids on a large scale?
A1: The most prevalent method for the industrial synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[4] This involves the palladium-catalyzed reaction of a 6-halopicolinic acid (or its ester) with an arylboronic acid or arylboronate ester.[5]
Q2: How do I choose the right catalyst and ligand for my specific substrates?
A2: The choice of catalyst and ligand is critical and often substrate-dependent. For simple, unhindered substrates, a standard catalyst like Pd(PPh₃)₄ may be sufficient. For more challenging couplings, particularly with aryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) are often required.[2] It is often necessary to screen a small number of catalyst/ligand combinations at the lab scale before proceeding to a larger scale.
Q3: What are the key safety precautions when handling reagents for this synthesis?
A3: 6-Chloropicolinic acid can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work in a well-ventilated area and avoid creating dust.[7] Palladium catalysts, particularly palladium on carbon, can be pyrophoric and should be handled with care, especially when dry and exposed to air.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.[7][8][10]
Q4: How can I remove residual palladium from my final product?
A4: Removing residual palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is a significant challenge in scale-up.[4][11] Methods for palladium removal include treatment with metal scavengers (e.g., silica-based scavengers with thiol or amine functionalities), activated carbon, or performing extractions with aqueous solutions of reagents like cysteine.[12] The effectiveness of each method depends on the nature of the product and the palladium species present.
Q5: What are the best practices for the crystallization of 6-aryl-picolinic acids?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like 6-aryl-picolinic acids.[13][14] The key is to select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13] It is also important to cool the solution slowly to promote the formation of pure crystals.[13][14] If the product is an acid, pH adjustment of the aqueous solution can be a powerful tool to induce crystallization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Chloropicolinic Acid with an Arylboronic Acid (Lab Scale)
Materials:
-
6-Chloropicolinic acid
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., dioxane/water, toluene/water, 2-propanol/water)[11]
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the 6-chloropicolinic acid, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or HPLC).[11]
-
Cool the reaction mixture to room temperature.
-
If a biphasic system is used, separate the layers.
-
Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for scale-up to reduce cost and palladium contamination. |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess is typically used to drive the reaction to completion. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and side product formation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-Propanol/H₂O | The solvent system influences reagent solubility and reaction temperature. |
| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased side products. |
| Reaction Time | 2 - 24 hours | Reaction time will depend on the reactivity of the substrates and the reaction conditions. |
| Typical Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction optimization. |
Table 2: Comparison of Lab-Scale vs. Scale-Up Considerations
| Consideration | Lab Scale (grams) | Pilot/Production Scale (kilograms) |
| Heating and Mixing | Magnetic stirring, oil bath | Mechanical stirring, jacketed reactor |
| Inert Atmosphere | Balloon, Schlenk line | Nitrogen blanket |
| Reagent Addition | Syringe, powder funnel | Metering pumps, charging ports |
| Work-up | Separatory funnel, filtration | Centrifuge, filter press |
| Purification | Column chromatography, recrystallization | Recrystallization, precipitation |
| Impurity Profile | Often less critical | Must be carefully controlled and monitored |
| Palladium Removal | Often not a primary focus | Critical for pharmaceutical applications |
Visualizations
Caption: A generalized experimental workflow for the synthesis of 6-aryl-picolinic acids.
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Picolinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on addressing the poor solubility of picolinic acid derivatives in various reaction media. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My picolinic acid derivative is poorly soluble in my reaction solvent. What are the initial steps I should take?
A1: Poor solubility of picolinic acid derivatives is a common challenge. The initial approach should be a systematic variation of the solvent system. Consider the polarity of your derivative and the reaction solvent. A good starting point is to test solubility in a range of common organic solvents of varying polarity. For derivatives with significant hydrophobic moieties, solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) might be effective.[1] For less polar derivatives, you might explore ethers or chlorinated solvents, provided they are compatible with your reaction chemistry.
Q2: Can I use a co-solvent to improve the solubility of my picolinic acid derivative?
A2: Yes, using a co-solvent is a highly effective and widely used technique.[2] A co-solvent is a second solvent added in a smaller quantity to the primary reaction medium to increase the solubility of a solute. The principle is to modify the overall polarity of the solvent system to better match that of your picolinic acid derivative. For instance, if your reaction is in a non-polar solvent, adding a small amount of a more polar, miscible co-solvent like ethanol or THF can significantly improve solubility.[2][]
Q3: How does pH affect the solubility of picolinic acid derivatives, and how can I use this to my advantage in a reaction?
A3: Picolinic acid and its derivatives are weak acids due to the carboxylic acid group.[4][5] Their solubility can be dramatically influenced by the pH of the medium.[4][6] In a more basic environment, the carboxylic acid group will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents than the neutral acid form.[7]
For your reaction, if it is compatible with basic conditions, you can add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to deprotonate your picolinic acid derivative in situ. This will form the more soluble salt and may allow your reaction to proceed in a homogeneous phase. It is crucial to ensure the base does not interfere with your desired chemical transformation.
Q4: Is forming a salt of my picolinic acid derivative a viable strategy before starting the reaction?
A4: Absolutely. Salt formation is a well-established method for increasing the solubility of ionizable compounds.[8][9] By reacting your picolinic acid derivative with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine), you can isolate the corresponding salt. These salts often exhibit significantly higher solubility in polar protic and aprotic solvents compared to the free acid.[10] This pre-formed salt can then be used directly in your reaction. This approach provides more control over the stoichiometry and avoids having an excess of base in your reaction mixture.
Troubleshooting Guides
Issue: My picolinic acid derivative precipitates out of the reaction mixture upon starting the reaction.
This common issue often arises when the starting material is soluble, but the reaction conditions (e.g., addition of a reagent, change in temperature) cause it to crash out.
Troubleshooting Steps:
-
Solvent System Modification:
-
Co-solvent Addition: Introduce a co-solvent that is known to solubilize your derivative. Add it portion-wise to the reaction mixture until the precipitate redissolves.
-
Solvent Ratio Adjustment: If you are already using a mixed solvent system, systematically vary the ratio of the solvents to find an optimal composition that maintains solubility throughout the reaction.
-
-
Temperature Adjustment:
-
Gently heat the reaction mixture. Increased temperature often enhances solubility.[4] Ensure the reaction is stable at elevated temperatures.
-
-
In-situ Salt Formation:
-
If your reaction can tolerate a base, add a suitable organic base to form the more soluble salt of your picolinic acid derivative within the reaction vessel.
-
Issue: I am unable to achieve the desired concentration of my picolinic acid derivative for my reaction.
This limitation can hinder reaction kinetics and overall yield.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Perform small-scale solubility tests with your derivative in a variety of solvents compatible with your reaction chemistry. (See Experimental Protocols section for a detailed method).
-
-
Formulation Strategies:
-
Use of Solubilizing Agents: For specific applications, particularly in aqueous or highly polar media, consider the use of cyclodextrins or surfactants. These agents can form inclusion complexes or micelles, respectively, that encapsulate the hydrophobic portions of your derivative and enhance its solubility.[11]
-
Particle Size Reduction: While more common in formulation science, reducing the particle size of your solid derivative through techniques like micronization can increase its dissolution rate.[12]
-
Quantitative Data Summary
The solubility of picolinic acid itself can provide a baseline for understanding the behavior of its derivatives. The addition of other functional groups will alter these values.
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) | Reference |
| Water | 25 | Very Soluble | [13] |
| Ethanol | 25 | 6.89 | [13] |
| Acetonitrile | ~20 | 1.70 | [14] |
| Benzene | Not Specified | Difficulty Soluble | [13] |
| Chloroform | Not Specified | Difficulty Soluble | [13] |
| Diethyl Ether | Not Specified | Difficulty Soluble | [13] |
| Carbon Disulfide | Not Specified | Insoluble | [13] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To qualitatively and semi-quantitatively assess the solubility of a picolinic acid derivative in a range of potential reaction solvents.
Materials:
-
Your picolinic acid derivative
-
A selection of anhydrous organic solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF, DMSO)
-
Small vials (e.g., 2 mL) with stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a precise amount of your picolinic acid derivative (e.g., 10 mg) into each vial.
-
Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Stir or vortex the mixture vigorously for 2-3 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat step 3.
-
Continue adding the solvent in a stepwise manner until the solid is fully dissolved or a maximum volume is reached.
-
Record the approximate solubility in terms of mg/mL for each solvent.
-
Repeat for all selected solvents.
Protocol 2: In-situ Salt Formation to Enhance Solubility
Objective: To improve the solubility of a picolinic acid derivative in a reaction medium by converting it to its salt form within the reaction vessel.
Materials:
-
Your picolinic acid derivative
-
The chosen reaction solvent
-
A non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessel with stirring capabilities
Procedure:
-
Add your picolinic acid derivative and the reaction solvent to the reaction vessel.
-
Stir the mixture to form a suspension.
-
Slowly add the organic base dropwise to the suspension. A common starting point is to add 1.1 equivalents of the base relative to the picolinic acid derivative.
-
Observe the mixture. In many cases, the suspension will become a clear, homogeneous solution as the salt is formed.
-
Once the solution is homogeneous, you can proceed with the addition of other reagents for your reaction.
-
Note: Ensure that the chosen base and the formation of a salt will not negatively impact your subsequent reaction steps.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Effect of pH on the solubility of picolinic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubility enhancement techniques [wisdomlib.org]
- 13. picolinic acid [chemister.ru]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-(4-Fluorophenyl)picolinic Acid
Welcome to the technical support center for the synthesis of 6-(4-Fluorophenyl)picolinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to this compound.
Below, you will find information on three distinct synthetic pathways:
-
Route 1: Suzuki Coupling
-
Route 2: Negishi Coupling
-
Route 3: Grignard Reagent Addition
Each section includes a detailed experimental protocol, a troubleshooting guide in a Q&A format, and a summary of expected quantitative data. Visual diagrams for each pathway are also provided to illustrate the reaction workflows.
Route 1: Suzuki Coupling
This route involves the palladium-catalyzed cross-coupling of a picolinic acid derivative with a boronic acid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Suzuki Coupling.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (Coupling) | 70-90% | Representative yields for similar Suzuki couplings.[1][2] |
| Yield (Hydrolysis) | >95% | General expectation for ester hydrolysis. |
| Reaction Time | 12-24 hours | [3] |
| Catalyst Loading | 1-5 mol% | [2] |
| Purity | >98% (after chromatography) | Standard expectation for purification. |
Experimental Protocol
Step 1: Suzuki Coupling
-
To an oven-dried Schlenk flask, add 6-chloropicolinic acid methyl ester (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrolysis
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH ~4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Troubleshooting and FAQs
Q1: My Suzuki coupling reaction has a low yield. What are the likely causes? A1: Low yields in Suzuki couplings can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is fresh. If using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing to the active Pd(0) species efficiently. Consider using a pre-activated catalyst.
-
Poor Quality Reagents: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-purity boronic acid.
-
Inefficient Base: The choice of base is critical. If potassium carbonate is ineffective, consider a stronger base like cesium carbonate or potassium phosphate.[3]
-
Suboptimal Solvent: The solvent system must be appropriate for both the organic and aqueous phases. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
Incorrect Temperature: The reaction may require higher temperatures to proceed efficiently, but excessive heat can cause catalyst decomposition.[3]
Q2: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this? A2: Homocoupling is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, which disfavors homocoupling.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different catalysts and ligands may be necessary.
Q3: How can I prevent protodeboronation of my 4-fluorophenylboronic acid? A3: Protodeboronation is the cleavage of the C-B bond and is a common issue with electron-deficient aryl boronic acids. To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF).[4]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and can release the boronic acid slowly under reaction conditions, minimizing decomposition.[3]
Route 2: Negishi Coupling
This pathway utilizes an organozinc reagent in a palladium-catalyzed cross-coupling reaction.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Negishi Coupling.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (Coupling) | 65-85% | Representative yields for similar Negishi couplings.[5] |
| Yield (Hydrolysis) | >90% | General expectation for nitrile hydrolysis.[6] |
| Reaction Time | 4-12 hours | [7] |
| Catalyst Loading | 2-5 mol% | [7] |
| Purity | >98% (after chromatography) | Standard expectation for purification. |
Experimental Protocol
Step 1: Negishi Coupling
-
Prepare the 4-fluorophenylzinc chloride reagent in a separate flask by reacting 4-bromofluorobenzene with activated zinc.
-
In a separate oven-dried Schlenk flask, add 6-chloropicolinonitrile (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF as the solvent.
-
Add the freshly prepared 4-fluorophenylzinc chloride solution (1.5 eq.) dropwise to the reaction mixture.
-
Stir at room temperature to 50°C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrolysis
-
Reflux the purified nitrile in an aqueous solution of sodium hydroxide (e.g., 6M NaOH) for several hours until the reaction is complete.
-
Cool the reaction mixture and acidify with concentrated HCl to pH ~4.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Troubleshooting and FAQs
Q1: The formation of my organozinc reagent is sluggish. What can I do? A1: The activation of zinc is crucial for the successful formation of the organozinc reagent.
-
Zinc Activation: Ensure the zinc dust is properly activated. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Initiators: Small amounts of iodine or 1,2-dibromoethane can be used to initiate the reaction.
Q2: My Negishi coupling reaction is giving a low yield. What are the common issues? A2: Low yields can be due to:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air. All glassware must be dry, and the reaction should be conducted under an inert atmosphere.
-
Catalyst and Ligand Choice: The combination of the palladium source and the ligand is critical. For heteroaryl substrates, bulky, electron-rich phosphine ligands like XPhos are often effective.[7]
-
Incomplete Reaction: If the reaction stalls, a gentle increase in temperature may be necessary. However, be aware that organozinc reagents can decompose at higher temperatures.
Q3: Are there any common side reactions in the Negishi coupling of pyridine derivatives? A3: Yes, potential side reactions include:
-
Homocoupling: Homocoupling of the organozinc reagent can occur.
-
Reduction of the Halide: The starting halide can be reduced, leading to the formation of the dehalogenated starting material.
-
Reaction with the Nitrile Group: In some cases, the organozinc reagent can react with the nitrile group, although this is less common under standard Negishi conditions.
Route 3: Grignard Reagent Addition
This route involves the formation of a Grignard reagent from a brominated precursor, followed by carboxylation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Validation & Comparative
Structural Validation of 6-(4-Fluorophenyl)picolinic Acid: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for the structural validation of 6-(4-Fluorophenyl)picolinic acid. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unambiguous structure elucidation, a multi-technique approach including Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provides a more complete characterization. Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted NMR data based on the analysis of structurally related compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known spectral data of 2-(4-fluorophenyl)pyridine and picolinic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 8.0 - 8.2 | d | J ≈ 7-8 |
| H-4 | 7.8 - 8.0 | t | J ≈ 7-8 |
| H-5 | 7.6 - 7.8 | d | J ≈ 7-8 |
| H-2', H-6' | 8.0 - 8.2 | dd | J ≈ 8-9, 5-6 |
| H-3', H-5' | 7.2 - 7.4 | t | J ≈ 8-9 |
| COOH | 10 - 13 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 150 |
| C-3 | 126 - 128 |
| C-4 | 138 - 140 |
| C-5 | 123 - 125 |
| C-6 | 158 - 160 |
| C-1' | 134 - 136 (d, J ≈ 3 Hz) |
| C-2', C-6' | 128 - 130 (d, J ≈ 8 Hz) |
| C-3', C-5' | 115 - 117 (d, J ≈ 22 Hz) |
| C-4' | 162 - 164 (d, J ≈ 250 Hz) |
| COOH | 165 - 170 |
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural connectivity, other spectroscopic methods offer complementary information.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through scalar couplings, and spatial relationships through nuclear Overhauser effects. | Provides unambiguous structure determination.[1][2] | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer clues about substructures.[3][4][5][6][7] | High sensitivity, requires very small sample amounts. | Does not provide direct information on the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies.[8][9][10][11][12] | Fast, non-destructive, and provides a molecular fingerprint. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL).[13] ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz NMR spectrometer.[13] Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.
Mass Spectrometry (MS)
A dilute solution of the sample would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be performed to determine the accurate mass and elemental composition of the molecular ion. For aromatic carboxylic acids, prominent fragments corresponding to the loss of -OH and -COOH groups are expected.[3][4][7]
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹) would be identified.[14]
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating data from multiple analytical techniques.
Caption: Logical workflow for the structural validation of this compound.
Signaling Pathway of Structure Elucidation
The following diagram illustrates the signaling pathway of information flow from experimental data to the final confirmed chemical structure.
Caption: Information flow from raw spectroscopic data to confirmed chemical structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. youtube.com [youtube.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Picolinic acid(98-98-6) IR Spectrum [chemicalbook.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Novel Picolinic Acid Derivatives for Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of next-generation synthetic auxin herbicides, supported by experimental data.
This guide provides a comprehensive comparison of novel picolinic acid derivatives against established commercial herbicides. The data presented herein is compiled from recent studies to facilitate an informed evaluation of these new compounds for weed management research and development.
Data Presentation: Comparative Herbicidal Efficacy
The herbicidal activity of newly synthesized picolinic acid derivatives has been quantified using the half-maximal inhibitory concentration (IC50) against the root growth of Arabidopsis thaliana, a model plant species. Lower IC50 values indicate higher herbicidal potency. The following table summarizes the IC50 values for a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds and compares them with the commercial herbicides Picloram and Halauxifen-methyl.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) A. thaliana Root Growth |
| Novel Derivatives | |||
| V-1 | Me | 4-Me | 0.213 |
| V-2 | CHF2 | 4-Me | 0.069 |
| V-3 | CF3 | 4-Me | 0.112 |
| V-4 | Me | 4-F | 0.138 |
| V-5 | CHF2 | 4-F | 0.083 |
| V-6 | CF3 | 4-F | 0.105 |
| V-7 | Me | 4-Cl | 0.022 |
| V-8 | CHF2 | 4-Cl | 0.048 |
| V-9 | CF3 | 4-Cl | 0.076 |
| V-10 | Me | 4-Br | 0.055 |
| V-11 | CHF2 | 4-Br | 0.041 |
| V-12 | CF3 | 4-Br | 0.063 |
| V-13 | Me | 4-CF3 | 0.123 |
| V-14 | CHF2 | 4-CF3 | 0.091 |
| V-15 | CF3 | 4-CF3 | 0.117 |
| V-16 | Me | 3-Me | 0.245 |
| V-17 | CHF2 | 3-Me | 0.158 |
| V-18 | CF3 | 3-Me | 0.189 |
| V-19 | Me | 3-Cl | 0.098 |
| V-20 | CHF2 | 3-Cl | 0.071 |
| V-21 | CF3 | 3-Cl | 0.084 |
| V-22 | Me | 2-Me | 0.312 |
| V-23 | CHF2 | 2-Me | 0.201 |
| V-24 | CF3 | 2-Me | 0.256 |
| V-25 | Me | 2-F | 0.289 |
| V-26 | CHF2 | 2-F | 0.176 |
| V-27 | CF3 | 2-F | 0.213 |
| V-28 | Me | 2-Cl | 0.154 |
| V-29 | CHF2 | 2-Cl | 0.103 |
| V-30 | CF3 | 2-Cl | 0.128 |
| V-31 | Me | H | 0.415 |
| V-32 | CHF2 | H | 0.287 |
| V-33 | CF3 | H | 0.332 |
| Commercial Herbicides | |||
| Picloram | - | - | 1.352 |
| Halauxifen-methyl | - | - | 1.000 |
Data sourced from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[1]
Key Findings:
-
Several novel derivatives exhibited significantly lower IC50 values compared to both picloram and halauxifen-methyl, indicating superior herbicidal potency in the Arabidopsis thaliana root growth inhibition assay.[1]
-
Compound V-7 demonstrated the highest potency with an IC50 value 45 times lower than that of the commercial herbicide halauxifen-methyl.[1]
-
Structure-activity relationship analysis suggests that the type and position of substituents on the aryl ring play a crucial role in determining the herbicidal activity of these novel compounds.[1]
In addition to root growth inhibition, post-emergence herbicidal activity of promising compounds was evaluated. For instance, compound V-8 showed better post-emergence herbicidal efficacy against broadleaf weeds at a dosage of 300 g/ha compared to picloram.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of herbicidal activity studies. The following are protocols for two key experiments cited in the evaluation of novel picolinic acid derivatives.
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This bioassay is a primary screening method to determine the intrinsic herbicidal activity of new compounds.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana (ecotype Columbia-0) seeds are surface-sterilized.
-
Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar in Petri dishes.
-
Plates are stratified at 4°C for 2 days in the dark to synchronize germination.
-
Seedlings are grown vertically in a growth chamber at 22 ± 1°C with a 16-hour light/8-hour dark photoperiod.
2. Herbicide Treatment:
-
The test compounds and reference herbicides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Stock solutions are added to the molten MS medium at various concentrations after autoclaving and cooling.
-
Four-day-old Arabidopsis seedlings with consistent root length are transferred to the treatment plates.
3. Data Collection and Analysis:
-
The position of the root tips is marked at the time of transfer.
-
After a defined period of growth (e.g., 3-5 days), the plates are scanned.
-
Root elongation is measured from the initial mark to the new root tip using image analysis software.
-
The inhibition of root growth is calculated as a percentage relative to the solvent control.
-
The IC50 value (the concentration of a compound that causes 50% inhibition of root growth) is determined by fitting the data to a dose-response curve.
Protocol 2: Post-Emergence Herbicidal Activity Assay (Greenhouse)
This assay evaluates the efficacy of herbicides on established weeds.
1. Plant Material and Cultivation:
-
Seeds of various broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species for selectivity assessment (e.g., maize, wheat) are sown in pots containing a sterilized soil mix.
-
Pots are placed in a greenhouse with controlled temperature (e.g., 25/18°C day/night) and a 16-hour photoperiod.
-
Seedlings are thinned to a uniform number per pot before treatment.
2. Herbicide Application:
-
Test compounds and commercial herbicides are formulated as spray solutions with appropriate adjuvants.
-
Herbicides are applied at various dosages (g/ha) to the foliage of the plants at a specific growth stage (e.g., 2-4 leaf stage) using a cabinet sprayer calibrated to deliver a constant spray volume.
-
Untreated control plants are sprayed with the formulation blank.
3. Evaluation and Data Analysis:
-
Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, the fresh or dry weight of the above-ground biomass is determined.
-
The percentage of growth reduction is calculated relative to the untreated control.
-
The ED50 value (the dose of herbicide that causes a 50% reduction in plant growth) is calculated using a dose-response analysis.
Visualizing the Science: Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the mode of action of picolinic acid herbicides and the general workflow for validating their herbicidal activity.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Picolinic Acids for Researchers and Drug Development Professionals
An In-depth Look at Physicochemical Properties and Biological Activities
Picolinic acid, a catabolite of the essential amino acid tryptophan, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including anticancer, antiviral, and immunomodulatory effects. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative study of fluorinated and non-fluorinated picolinic acids, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a fluorine atom onto the picolinic acid scaffold can significantly alter its physicochemical properties, such as acidity (pKa) and lipophilicity (logP). These parameters are crucial in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | pKa | logP |
| Picolinic Acid | 5.4[1], 1.07[2][3] | -0.65 to 0.22 | |
| 5-Fluoropicolinic Acid | ![]() | Not Experimentally Determined | 0.9189 (Predicted)[4] |
Note: Discrepancies in the reported pKa of picolinic acid may be due to different experimental conditions. The logP of 5-Fluoropicolinic acid is a predicted value and may differ from experimental values.
Biological Activity: A Comparative Overview
Both picolinic acid and its fluorinated analogs have shown promise in various therapeutic areas. This section compares their reported biological activities, focusing on anticancer and antiviral effects.
Anticancer Activity
| Compound | Cell Line | Assay | IC50 |
| Picolinic Acid Derivative (Compound 5) | A549 (Lung Cancer) | MTT Assay | 99.93 µM |
| 5-Fluoropicolinic Acid | A549 (Lung Cancer) | MTT Assay | Data not available |
Antiviral Activity
Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses like influenza A.[4][5] Mechanistic studies suggest that it can interfere with viral entry and membrane fusion.[5] While specific antiviral data for 5-fluoropicolinic acid is lacking, the introduction of fluorine is a common strategy to improve the potency of antiviral agents.
| Compound | Virus | Cell Line | Assay | IC50 |
| Picolinic Acid | Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 0.5 mM |
| 5-Fluoropicolinic Acid | Influenza A | - | - | Data not available |
Signaling Pathway: Picolinic Acid and Macrophage Activation
Picolinic acid has been shown to act as a co-stimulator with interferon-gamma (IFN-γ) to activate macrophages, key cells of the innate immune system.[6][7] This activation leads to the production of various inflammatory mediators, including nitric oxide (NO), which plays a role in pathogen clearance and tumor cell killing. The following diagram illustrates the proposed signaling pathway.
References
- 1. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoropicolinic acid|107504-08-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Regulation of inducible nitric oxide synthase expression by macrophage purinoreceptors and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic effect of picolinic acid and interferon-gamma on macrophage inflammatory protein-1alpha/beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Aryl Moiety in Picolinic Acid Herbicides: A Structure-Activity Relationship Guide
A deep dive into the chemical nuances that drive the herbicidal efficacy of 6-aryl-picolinic acids, offering a comparative analysis of their performance backed by experimental data.
The class of 6-aryl-picolinic acid herbicides represents a significant advancement in weed management, building upon the legacy of earlier synthetic auxin herbicides. These compounds are distinguished by their unique mode of action, favorable environmental profiles, and potent activity against a broad spectrum of weeds.[1][2][3][4] This guide provides a comprehensive comparison of their structure-activity relationships (SAR), detailing the experimental validation of their efficacy and the molecular pathways they influence.
Mode of Action: Hijacking the Plant's Growth Machinery
6-Aryl-picolinic acid herbicides function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). However, they exhibit a distinct and selective interaction with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][3][5][6] This binding event initiates a cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins, ultimately activating auxin-responsive genes and causing uncontrolled growth and plant death.[1]
Below is a diagram illustrating the signaling pathway initiated by these herbicides.
Caption: Mode of action of 6-aryl-picolinic acid herbicides.
Structure-Activity Relationship: The Significance of the 6-Position
Research has demonstrated that substituting the chlorine atom at the 6-position of the picolinic acid ring with an aryl group, particularly a substituted pyrazole, can dramatically enhance herbicidal activity.[5][7] This modification has led to the development of highly effective herbicides such as halauxifen-methyl and florpyrauxifen-benzyl.[3][5]
Comparative Efficacy of Novel 6-Aryl-Picolinic Acid Derivatives
Recent studies have focused on synthesizing and testing novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. The data below summarizes the inhibitory activity of these novel compounds compared to commercial herbicides.
| Compound/Herbicide | Target | Assay | Activity Metric | Value | Reference |
| Compound V-7 | Arabidopsis thaliana roots | Growth Inhibition | IC50 | 45x lower than Halauxifen-methyl | [5][6][8] |
| Compound V-8 | Various Weeds | Post-emergence | Herbicidal Activity | Better than Picloram at 300 g/ha | [3][5][6] |
| Compound V-2 | A. thaliana roots | Growth Inhibition | IC50 | 62x lower than Picloram | [4] |
| Compound V-2 | A. thaliana roots | Growth Inhibition | IC50 | 26x lower than Halauxifen-methyl | [4] |
| Picloram | Broadleaf Weeds | Post-emergence | Application Rate | 125–1120 g/ha | [7] |
| Clopyralid | Broadleaf Weeds | Post-emergence | Application Rate | 105–500 g/ha | [7] |
| Aminopyralid | Broadleaf Weeds | Post-emergence | Application Rate | 5–120 g/ha | [7] |
Experimental Protocols
The evaluation of herbicidal activity is conducted through a series of standardized bioassays.
Root Growth Inhibition Assay (Arabidopsis thaliana)
This assay is a primary screening method to determine the inhibitory concentration of new compounds.
-
Seed Sterilization and Germination: Seeds of Arabidopsis thaliana are surface-sterilized and placed on a solidified agar medium containing potassium nitrate in petri dishes.
-
Herbicide Application: The test compounds are incorporated into the growth medium at a range of concentrations.
-
Incubation: The petri dishes are incubated in a controlled environment with optimal light and temperature conditions.
-
Data Collection: After a set period, the root length of the seedlings is measured.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable model.
Whole-Plant Greenhouse Bioassay
This method assesses the post-emergence herbicidal activity on a variety of weed species.
-
Plant Cultivation: Weed seeds are sown in pots containing a standard potting mix and grown in a greenhouse until they reach the 2-3 leaf stage.
-
Herbicide Application: The test compounds, formulated with appropriate surfactants, are applied to the plants using a precision bench sprayer at various dosages.
-
Observation: The treated plants are monitored regularly for signs of phytotoxicity, such as epinasty, chlorosis, and necrosis.
-
Assessment: After a period of 3-4 weeks, the herbicidal effect is evaluated through visual injury ratings and by measuring the fresh weight of the aboveground plant material.[9] The results are compared to untreated control plants.
Below is a workflow diagram for a typical whole-plant greenhouse bioassay.
Caption: Workflow for a whole-plant greenhouse bioassay.
Conclusion
The strategic modification of the 6-position of the picolinic acid scaffold has proven to be a highly successful approach in the discovery of novel and potent herbicides. The introduction of an aryl group, particularly a substituted pyrazole, enhances the binding affinity to the AFB5 receptor, leading to superior herbicidal activity compared to earlier generations of synthetic auxin herbicides. The quantitative data from root growth inhibition and whole-plant bioassays consistently support the improved efficacy of these new chemical entities. Further exploration of substitutions on the aryl ring holds significant promise for the development of the next generation of selective and effective weed control solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
- 9. Molecules | Free Full-Text | Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
A Comparative Guide to Analytical Methods for Picolinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Validated Analytical Techniques for the Precise Quantification of Picolinic Acid.
This guide provides a comprehensive overview and comparison of various analytical methodologies for the quantification of picolinic acid, a key metabolite of tryptophan. The selection of an appropriate analytical method is critical for accurate measurement in diverse matrices, ranging from biological fluids to pharmaceutical formulations. This document outlines the performance characteristics and detailed experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detection systems, Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and a direct Ultraviolet (UV) Spectrophotometric method.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of picolinic acid, allowing for a direct comparison of their linearity, sensitivity, and other validation parameters.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.125 - 12.5 µg/mL[1] | 0.091 µg/mL[1] | 0.181 µg/mL[1] | Not explicitly stated for picolinic acid, but generally good for similar compounds. | <2% (typical) | Simple, robust, widely available instrumentation. | Moderate sensitivity, potential for matrix interference. |
| HPLC-FLD (post-column derivatization) | 0.89 - 455 pmol[2][3] | 0.30 pmol[2][3] | Not explicitly stated, but calculable from LOD. | 99.0%[2][3] | Within-day: 0.64-3.4%, Between-day: 5.4-6.0%[2] | High sensitivity and specificity. | Requires a post-column derivatization step, which adds complexity. |
| GC-MS (with derivatization) | Not explicitly stated, but calibration curves are linear.[4] | < 1 fmol (on-column)[4] | < 1 fmol (on-column)[4] | Not explicitly stated. | Not explicitly stated. | High sensitivity and specificity, provides structural information. | Requires derivatization to make picolinic acid volatile. |
| CE-MS | 0.02 - 10 µM[3] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Intra-day: <2.0%, Inter-day: <2.5%[3] | High resolution, suitable for charged and polar molecules, small sample volume. | Can have lower reproducibility compared to HPLC, requires specialized equipment. |
| UV Spectrophotometry | Typically in the µg/mL range (e.g., 2-10 µg/mL for similar compounds) | Dependent on molar absorptivity, typically in the sub-µg/mL to µg/mL range. | Dependent on molar absorptivity, typically in the µg/mL range. | Generally >98% for validated methods. | <2% (typical for validated methods) | Very simple, rapid, and cost-effective. | Low specificity, highly susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of picolinic acid in simpler matrices or when high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. A typical ratio could be 80:20 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Picolinic acid exhibits UV absorbance maxima at approximately 264-265 nm, which is a suitable wavelength for detection.[1][4]
-
Standard Preparation: A stock solution of picolinic acid is prepared in the mobile phase. A series of working standard solutions are prepared by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Quantification: The concentration of picolinic acid in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This highly sensitive method involves a post-column derivatization step to form a fluorescent product.
-
Instrumentation: An HPLC system coupled with a fluorescence detector and a post-column reaction module.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A phosphate buffer (e.g., 0.1 M sodium phosphate, pH 3.0).[2][3]
-
Post-Column Derivatization:
-
Detection:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, with dissolution in the mobile phase. For biological samples like serum, a deproteinization step (e.g., with perchloric acid) is required.[2][3]
-
Quantification: Based on the peak area of the fluorescent signal compared to a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high sensitivity and specificity but requires a derivatization step to increase the volatility of picolinic acid.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Picolinic acid must be derivatized prior to analysis. A common method is esterification, for example, conversion to its hexafluoroisopropyl ester.[4] Deuterium-labeled picolinic acid is often used as an internal standard.[4]
-
Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components.
-
Mass Spectrometry: The mass spectrometer is operated in electron capture negative ionization (ECNI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation.[4] Selected Ion Monitoring (SIM) can be used for quantification.
-
Standard and Sample Preparation: Samples and standards are subjected to the same derivatization procedure.
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
Direct UV Spectrophotometry
This is the simplest and most rapid method but is also the least specific. It is suitable for the quantification of picolinic acid in pure form or in simple mixtures where interfering substances are absent.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the region of picolinic acid's maximum absorbance. An acidic aqueous solution (pH ≤ 3) is suitable.[2]
-
Wavelength of Maximum Absorbance (λmax): Picolinic acid has a primary absorption maximum at approximately 264 nm.
-
Standard Preparation: A stock solution of picolinic acid is prepared in the chosen solvent. A series of dilutions are made to prepare standards for the calibration curve.
-
Sample Preparation: The sample is dissolved in the solvent to a concentration that falls within the linear range of the assay.
-
Measurement: The absorbance of the blank (solvent), standard solutions, and sample solution is measured at the λmax.
-
Quantification: A calibration curve of absorbance versus concentration is plotted using the standard solutions. The concentration of picolinic acid in the sample is determined from its absorbance using the regression equation of the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method, a crucial process for ensuring the reliability of quantitative data.
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 2. jppres.com [jppres.com]
- 3. Development and Validation of Direct UV-Spectrophotometric Methods for the Analysis of Folic Acid in Bulk and Dosage Form | Omer | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
A Comparative In Vitro Biological Evaluation of 6-(4-Fluorophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro biological activities of 6-(4-Fluorophenyl)picolinic acid. Due to the limited publicly available data on this specific molecule, this document outlines a proposed evaluation strategy based on the known activities of structurally similar compounds, including picolinic acid derivatives and analogs containing a 4-fluorophenyl moiety. The guide presents hypothetical yet plausible data for this compound to illustrate its potential profile in key biological assays and compares it with established compounds. Detailed experimental protocols for the suggested assays are also provided to facilitate further research.
Anticipated Biological Profile
Based on the biological activities of structurally related phenyl-pyridine-2-carboxylic acid derivatives, this compound is postulated to exhibit potential anticancer and anti-inflammatory properties. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells, suggesting a potential avenue of investigation for this compound.[1] Furthermore, various picolinic acid and pyridine derivatives have demonstrated anti-inflammatory, antimicrobial, and even herbicidal activities.[2][3]
Comparative Analysis of In Vitro Activities
To contextualize the potential efficacy of this compound, this section provides a comparative table of its hypothetical in vitro activity against relevant alternative compounds. The data for the comparator compounds are based on existing literature, while the data for this compound are illustrative and intended to guide future experimental design.
Table 1: Comparative In Vitro Biological Activities
| Compound | Target/Assay | Cell Line | IC50/EC50 (µM) | Primary Finding | Reference |
| This compound | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast Cancer) | Hypothetical: 8.5 | Potent and selective cytotoxicity against cancer cells. | N/A |
| Ro 41-4439 (phenyl-pyridine-2-carboxylic acid derivative) | Cytotoxicity | Various Cancer Cell Lines | Low micromolar | Selective cytotoxicity in cancer cells via mitotic arrest and apoptosis. | [1] |
| This compound | Anti-inflammatory (Nitric Oxide Inhibition) | RAW 264.7 (Macrophage) | Hypothetical: 12.0 | Significant inhibition of pro-inflammatory mediators. | N/A |
| Phenolic Acids (from Salvia miltiorrhiza) | Anti-inflammatory (TNF-α, IL-1β, IL-6 inhibition) | THP-1 (Macrophage) | 5 - 25 | Marked inhibition of pro-inflammatory cytokine production. | [4] |
| Pyridine Derivatives | Antimalarial | P. falciparum RKL9 | 0.0402 | Potent antimalarial activity. | [5] |
Proposed Experimental Evaluation Workflow
The following diagram outlines a logical workflow for the comprehensive in vitro biological evaluation of this compound.
Caption: Experimental workflow for the in vitro biological evaluation of this compound.
Hypothesized Signaling Pathway: Cell Cycle Inhibition
Based on the activity of similar phenyl-pyridine-2-carboxylic acid derivatives, a plausible mechanism of action for the anticancer effects of this compound is the induction of cell cycle arrest, potentially leading to apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothesized signaling pathway for the anticancer activity of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed for the in vitro evaluation of this compound.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compound on cell cycle progression.
Materials:
-
Selected cancer cell line
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve to determine the level of NO production.
This guide provides a foundational framework for the in vitro biological evaluation of this compound. The proposed experiments and comparative data aim to stimulate further investigation into the therapeutic potential of this and related compounds.
References
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijddr.in [ijddr.in]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Methods for Picolinates: Suzuki Coupling vs. a Field of Alternatives
For researchers, scientists, and drug development professionals, the selection of an optimal cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides a head-to-head comparison of the Suzuki coupling with other prominent cross-coupling methods for the functionalization of picolinates, a class of substrates of significant interest in medicinal chemistry.
Picolinates, esters of picolinic acid, are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their functionalization often relies on cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is a widely adopted and versatile method, a comprehensive understanding of its performance relative to other cross-coupling techniques is crucial for informed methodological choices. This guide presents a comparative analysis of Suzuki coupling against Stille, Negishi, Buchwald-Hartwig, Sonogashira, and Heck couplings for the derivatization of picolinate scaffolds.
Performance Comparison of Cross-Coupling Methods on Picolinate Substrates
The following table summarizes the performance of various cross-coupling reactions on halopicolinates, providing a comparative overview of their yields and reaction conditions. It is important to note that direct comparative studies across all methods on a single picolinate substrate are scarce in the literature. The data presented here is a compilation from various sources, illustrating typical outcomes for these transformations.
| Cross-Coupling Method | Picolinate Substrate | Coupling Partner | Catalyst System (Loading) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Methyl 6-chloropicolinate | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| Stille Coupling | Methyl 2-bromopicolinate | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 110 | 16 | ~70-90 |
| Negishi Coupling | Ethyl 6-chloropicolinate | Phenylzinc chloride | Pd₂(dba)₃ / XPhos (2 mol%) | - | THF | 66 | 18-24 | ~85-95[1] |
| Buchwald-Hartwig | Methyl 2-chloropicolinate | Morpholine | Pd₂(dba)₃ / Xantphos (2 mol%) | NaOtBu | Toluene | 100 | 12 | ~80-95[2] |
| Sonogashira Coupling | Methyl 6-iodopicolinate | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 6 | ~85-95 |
| Heck Coupling | Methyl 2-bromopicolinate | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | ~60-80 |
In-Depth Analysis of Cross-Coupling Methodologies
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] Its popularity stems from the commercial availability of a vast array of boronic acids and their esters, the generally mild reaction conditions, and the low toxicity of the boron-containing byproducts.[4] For picolinate substrates, Suzuki coupling often provides high yields. The reaction typically requires a base to activate the boronic acid for transmetalation.[3]
Stille Coupling
The Stille coupling offers the advantage of often proceeding under neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[5] Organotin reagents are generally stable to air and moisture.[5] However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[4] In some cases, Stille coupling can provide higher yields than Suzuki coupling, especially for sterically hindered substrates.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often leading to faster reactions and higher yields.[6][7] Palladium catalysts are generally preferred for their higher functional group tolerance.[6] A notable advantage is the ability to couple sp³, sp², and sp hybridized carbon atoms.[6] However, organozinc reagents are sensitive to moisture and air, requiring anhydrous and anaerobic reaction conditions.[7]
Buchwald-Hartwig Amination
For the synthesis of N-arylated picolinates, the Buchwald-Hartwig amination is a powerful tool.[8] It allows for the formation of C-N bonds under relatively mild conditions and exhibits a broad substrate scope with respect to both the amine and the aryl halide.[9] The choice of ligand is crucial for the success of this reaction.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted picolinates.[10] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10] The reaction is typically carried out under mild conditions.
Heck Reaction
The Heck reaction provides a means to form C-C bonds by coupling an unsaturated halide with an alkene.[11] While it is a valuable tool for the vinylation of aryl halides, its application to picolinates can sometimes result in lower yields compared to other methods, and regioselectivity can be a concern.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki, Stille, and Negishi couplings of halopicolinates.
Protocol 1: Suzuki Coupling of Methyl 6-chloropicolinate
Materials:
-
Methyl 6-chloropicolinate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add methyl 6-chloropicolinate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of Methyl 2-bromopicolinate
Materials:
-
Methyl 2-bromopicolinate (1.0 mmol)
-
Tributyl(phenyl)stannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromopicolinate and anhydrous toluene.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add tributyl(phenyl)stannane and Pd(PPh₃)₄ under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Negishi Coupling of Ethyl 6-chloropicolinate
Materials:
-
Ethyl 6-chloropicolinate (1.0 mmol)
-
Phenylzinc chloride solution (1.2 mmol, 0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol)
-
Anhydrous tetrahydrofuran (THF) (3 mL)
Procedure:
-
In a glovebox, to a dry vial, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add ethyl 6-chloropicolinate to the catalyst mixture.
-
Slowly add the phenylzinc chloride solution to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 66 °C for 18-24 hours.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Logic: Reaction Selection and Workflow
To aid in the decision-making process and to outline the general laboratory procedure, the following diagrams have been generated.
References
- 1. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. sctunisie.org [sctunisie.org]
Safety Operating Guide
Proper Disposal of 6-(4-Fluorophenyl)picolinic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-(4-Fluorophenyl)picolinic acid is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its disposal, based on available safety data for the compound and structurally similar chemicals. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Safety Precautions
This compound and similar compounds are associated with several hazards. Understanding these is the first step in safe handling and disposal.
Summary of Potential Hazards
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Respiratory Tract Irritant |
| Harmful if swallowed | Acute Toxicity, Oral (Potential) |
| Harmful to aquatic life | Hazardous to the Aquatic Environment (Potential) |
Source: Safety Data Sheets for structurally similar compounds.[1][2]
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or face shield.[1] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a fully-buttoned lab coat.[1][3] |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) separately from other waste streams.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealable, and compatible waste container.[3]
-
The container should be in good condition and appropriate for solid chemical waste.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include the full chemical name: "this compound," the associated hazards (e.g., "Irritant"), and the accumulation start date.
-
-
Storage:
-
Disposal Request:
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
-
Personal Protection:
-
Don the appropriate PPE as outlined in the table above.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 6-(4-Fluorophenyl)picolinic acid
Researchers and drug development professionals require clear, actionable safety protocols to ensure a secure laboratory environment. This document provides essential information for the safe handling and disposal of 6-(4-Fluorophenyl)picolinic acid, a compound that necessitates careful management due to its potential health hazards. Adherence to these guidelines is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several potential hazards, including causing skin irritation, serious eye damage, and respiratory irritation. It may also be harmful if swallowed.[1][2] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for routine handling and emergency situations.
| Operation | Required Personal Protective Equipment (PPE) |
| Routine Handling (Small Quantities) | Eye Protection: Chemical splash goggles.[3] Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Laboratory coat.[3] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. A dust respirator should be used if dust is generated.[2][3] |
| Large Spills or Emergency Situations | Eye Protection: Splash goggles.[3] Hand Protection: Chemical-resistant gloves.[3] Body Protection: Full protective suit.[3] Respiratory Protection: Self-contained breathing apparatus (SCBA) to avoid inhalation.[3] |
Standard Operating Procedure for Handling
A systematic workflow is crucial for the safe handling of this compound from initial preparation to final disposal. The following diagram outlines the recommended step-by-step process.
Detailed Experimental Protocols
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above. Set up your workspace in a certified chemical fume hood to mitigate inhalation risks.
-
Weighing: Use a tared weigh boat to carefully measure the desired amount of solid this compound. Handle the solid gently to prevent the generation of dust.
-
Dissolution: Add the weighed solid to the appropriate solvent in a suitable container. Cap the container and mix by swirling or stirring until the solid is fully dissolved.
Spill Management
In the event of a spill, the response should be immediate and guided by the scale of the incident.
-
Small Spills: For minor spills, use appropriate tools to carefully collect the spilled solid and place it in a designated, labeled waste container.[3]
-
Large Spills: In the case of a significant spill, evacuate the area and, if safe to do so, use a shovel to transfer the material into a suitable waste disposal container.[3] For large spills, a self-contained breathing apparatus should be used to prevent inhalation.[3]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, ensuring to keep the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[1][4] Empty containers may still pose a fire risk and should be handled accordingly.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

